12R-Lox-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-11-6-8-13-10(9-11)5-7-14(16-13)12-3-1-2-4-15(12)18/h1-9,17-18H |
InChI Key |
FSGLFVYHNDDHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
12R-Lox-IN-1 mechanism of action in keratinocytes
An In-depth Technical Guide on the Role of 12R-Lipoxygenase (12R-LOX) in Keratinocytes: Implications for the Mechanism of Action of 12R-Lox-IN-1
Introduction
12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, is a critical enzyme in keratinocyte biology, playing an essential role in the terminal differentiation of these cells and the formation of a functional epidermal barrier.[1][2][3] This guide provides a comprehensive overview of the known mechanisms of action of 12R-LOX in keratinocytes, its downstream signaling pathways, and its involvement in skin physiology and pathology. Understanding the function of 12R-LOX is paramount for elucidating the mechanism of action of its inhibitors, such as the putative molecule this compound. This document is intended for researchers, scientists, and drug development professionals.
Core Function of 12R-LOX in Keratinocytes
12R-LOX is an epidermis-type lipoxygenase that catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE).[1][4] This enzymatic reaction is a key step in a specialized metabolic pathway that is crucial for the proper development and function of the skin barrier.
Role in Epidermal Barrier Formation
The primary and most well-characterized function of 12R-LOX is its contribution to the formation of the corneocyte lipid envelope (CLE), a critical component of the skin's permeability barrier.[5] The enzyme is predominantly expressed in the differentiated keratinocytes of the stratum granulosum.[1]
Deficiency in 12R-LOX, due to mutations in the ALOX12B gene, leads to Autosomal Recessive Congenital Ichthyosis (ARCI), a severe genetic skin disorder characterized by a defective skin barrier.[1][2][3][6] Studies in both humans and mice have demonstrated that the absence of functional 12R-LOX results in:
-
Impaired lipid metabolism and disordered ceramide composition, particularly a decrease in ester-bound ceramides.[1][3]
-
Perturbed assembly and extrusion of lamellar bodies.[1][2][3]
A key mechanistic insight is that 12R-LOX is specifically involved in the covalent cross-linking of the CLE to the proteinaceous corneocyte envelope.[5] In the absence of 12R-LOX, unbound CLEs accumulate, leading to defective post-secretory lipid processing and a compromised skin barrier.[5]
Signaling Pathways Involving 12R-LOX
The downstream signaling cascade initiated by 12R-LOX is part of a novel lipoxygenase pathway in the skin. This pathway involves a sequential enzymatic action with another epidermis-type lipoxygenase, eLOX-3.
As depicted in Figure 1, 12R-LOX converts arachidonic acid into 12R-HPETE. Subsequently, eLOX-3, which functions as a hydroperoxide isomerase, metabolizes 12R-HPETE into a hepoxilin-like epoxyalcohol, specifically 8R-hydroxy-11R,12R-epoxyeicosatrienoic acid.[1] This downstream metabolite is believed to be a critical signaling molecule involved in the terminal differentiation of keratinocytes and the assembly of the skin barrier.[1][4]
Regulation of 12R-LOX Expression
The expression of 12-lipoxygenase (12-LOX), a family to which 12R-LOX belongs, in human keratinocytes can be influenced by various factors, suggesting potential regulatory mechanisms for 12R-LOX as well. For instance, Insulin-like growth factor-II (IGF-II) has been shown to induce 12-LOX mRNA and protein levels through the extracellular signaling-regulated kinase (ERK)-mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[7] Furthermore, UV irradiation has been observed to suppress 12-LOX expression while up-regulating 15-LOX expression in keratinocytes.[8]
Quantitative Data on 12R-LOX and its Effects
The available literature provides some quantitative data related to the expression and function of 12R-LOX.
| Parameter | Organism/Cell Type | Observation | Reference |
| 12R-LOX mRNA size | Human Keratinocytes | Approximately 2.5 kilobases | [9] |
| 12R-HETE Configuration | HeLa cells expressing cloned 12R-LOX | >98% 12R configuration | [9] |
| 12R-LOX Amino Acid Identity | Human | ≤50% identity to other human lipoxygenases | [9] |
| Effect of 12R-LOX Deficiency | Mouse Epidermis | Severe impairment of skin barrier function | [1][2][3] |
Experimental Protocols
Detailed methodologies for studying 12R-LOX can be found in the cited literature. Below are summaries of key experimental protocols.
Generation of 12R-LOX-Deficient Mice
A Cre-loxP system was utilized to generate 12R-LOX-deficient mice. A targeting vector was constructed to flank exon 8 of the Alox12b gene with loxP sites. This exon is critical as it encodes two iron-binding histidines essential for catalytic activity. The construct was electroporated into embryonic stem (ES) cells, followed by G418 selection. To achieve ubiquitous deletion, heterozygous mice were crossed with CMV-Cre transgenic mice.[1][3]
Immunofluorescence Staining for 12R-LOX
To localize 12R-LOX protein in the skin, immunofluorescence staining is performed. A 12R-LOX-specific monoclonal antibody is used to detect the protein in skin sections. In wild-type mice, this reveals prominent and specific staining in the plasma membranes of keratinocytes within the stratum granulosum.[1][3]
Lipid Analysis
To assess the impact of 12R-LOX deficiency on lipid composition, total lipids are extracted from the epidermis. The lipid extracts are then analyzed by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different ceramide species and other lipids.[1][3]
Conclusion: Implications for this compound
Based on the established role of 12R-LOX, an inhibitor such as this compound would be expected to phenocopy the effects of 12R-LOX deficiency. The primary mechanism of action of this compound in keratinocytes would be the inhibition of 12R-HPETE production from arachidonic acid. This would disrupt the downstream signaling cascade involving eLOX-3 and the formation of hepoxilin-like epoxyalcohols.
The anticipated consequences of this compound activity in keratinocytes include:
-
Impaired Epidermal Barrier Function: By blocking the 12R-LOX pathway, the inhibitor would likely interfere with the formation and integrity of the corneocyte lipid envelope, leading to a compromised skin barrier.
-
Altered Keratinocyte Differentiation: The terminal differentiation program of keratinocytes would likely be disrupted due to the lack of essential downstream signaling molecules.
-
Changes in Lipid Profile: A reduction in ester-bound ceramides and an overall altered lipid composition in the epidermis would be an expected outcome.
In a therapeutic context, this compound could be investigated for conditions where 12-LOX activity is pathologically upregulated, such as in psoriasis, where it is implicated in promoting cell proliferation.[7] Conversely, its use would be contraindicated in conditions characterized by a defective skin barrier. This guide provides the foundational knowledge of 12R-LOX function in keratinocytes, which is essential for the rational design and investigation of its inhibitors.
References
- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. liu.diva-portal.org [liu.diva-portal.org]
- 5. escholarship.org [escholarship.org]
- 6. Mimicking the LOX-Related Autosomal Recessive Congenital Ichthyosis Skin Disease Using a CRISPR-Cas9 System and Unravelling 12S-LOX Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin-like growth factor-II regulates the 12-lipoxygenase gene expression and promotes cell proliferation in human keratinocytes via the extracellular regulatory kinase and phosphatidylinositol 3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 12R-Lox-IN-1 and its Effect on Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
12R-lipoxygenase (12R-Lox) is a critical enzyme in the arachidonic acid (AA) metabolic pathway, catalyzing the conversion of AA to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE). This pathway is implicated in various physiological and pathological processes, particularly in skin biology, where its dysregulation is associated with inflammatory skin diseases such as psoriasis. Consequently, the development of potent and selective 12R-Lox inhibitors is a promising therapeutic strategy. This technical guide focuses on 12R-Lox-IN-1 , a recently identified inhibitor of 12R-Lox. We will delve into its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.
Introduction to 12R-Lipoxygenase and Arachidonic Acid Metabolism
Arachidonic acid, a polyunsaturated omega-6 fatty acid, is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The LOX pathway leads to the production of various bioactive lipid mediators, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs).
The 12-lipoxygenase enzymes exist in two main isoforms, 12S-Lox and 12R-Lox, which produce the corresponding S and R enantiomers of 12-HPETE. 12R-Lox, encoded by the ALOX12B gene, is of particular interest due to its role in epidermal barrier formation and its upregulation in inflammatory skin conditions. The enzymatic product, 12(R)-HPETE, is rapidly reduced to 12(R)-HETE, which can then be further metabolized, contributing to inflammatory cascades.
This compound: A Novel Inhibitor of 12R-Lipoxygenase
Recent research has led to the discovery of a novel class of 2-aryl quinoline derivatives as potent inhibitors of human 12R-lipoxygenase (12R-hLOX). Within this series, the compound identified as This compound (also referred to as compound 4a in the primary literature) has emerged as a significant lead molecule.
Chemical Structure:
This compound is 2-(2-hydroxyphenyl)quinoline.
Image of the chemical structure of 2-(2-hydroxyphenyl)quinoline would be placed here.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its analogues was determined using an in vitro enzyme-based assay with recombinant human 12R-Lox. The half-maximal inhibitory concentration (IC50) values were calculated to quantify their efficacy.
| Compound | Target | IC50 (µM)[1] | Selectivity |
| This compound (4a) | 12R-hLOX | 28.25 ± 1.63 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB[1] |
| 12R-Lox-IN-2 (7b) | 12R-hLOX | 12.48 ± 2.06 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB[1] |
Experimental Protocols
Recombinant Human 12R-Lipoxygenase (12R-hLOX) Expression and Purification
A detailed protocol for obtaining active recombinant 12R-hLOX is crucial for in vitro inhibitor screening.
Objective: To express and purify recombinant human 12R-Lox for use in enzymatic assays.
Methodology:
-
Gene Subcloning: The full-length cDNA of human ALOX12B is subcloned into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18-20°C) to enhance protein solubility.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell disruption is achieved by sonication on ice.
-
Purification: The soluble fraction containing the His-tagged 12R-hLOX is purified using affinity chromatography (e.g., Ni-NTA resin). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole.
-
Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.
In Vitro 12R-hLOX Enzyme Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against 12R-hLOX.
Objective: To measure the IC50 values of test compounds against recombinant 12R-hLOX.
Principle: The activity of 12R-Lox is measured by monitoring the formation of its product, 12(R)-HPETE, from the substrate arachidonic acid. The product can be detected by its characteristic UV absorbance or by further analysis using HPLC.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.4), the purified recombinant 12R-hLOX enzyme, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination and Product Extraction: The reaction is terminated, and the lipid products are extracted using an organic solvent mixture (e.g., chloroform/methanol).
-
Product Quantification: The amount of 12(R)-HETE (the reduced form of 12(R)-HPETE) is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The peak corresponding to 12-HETE is identified by comparison with a standard, and its area is integrated.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Analysis of 12(R)-HETE Production by HPLC
Objective: To separate and quantify the 12-HETE enantiomers produced in enzymatic or cell-based assays.
Methodology:
-
Sample Preparation: The extracted lipid products are dried under nitrogen and reconstituted in the HPLC mobile phase.
-
Chromatographic Separation:
-
Reverse-Phase HPLC (RP-HPLC): Initially, 12-HETE can be separated from other lipids using a C18 column.
-
Chiral HPLC: To resolve the 12(R)- and 12(S)-HETE enantiomers, a chiral stationary phase column is used.
-
-
Detection: The separated HETEs are detected by their UV absorbance at approximately 235 nm.
-
Quantification: The concentration of 12(R)-HETE is determined by comparing the peak area to a standard curve generated with known amounts of a 12(R)-HETE standard.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Metabolism via the 12R-Lox Pathway
Caption: The 12R-Lox pathway of arachidonic acid metabolism and the inhibitory action of this compound.
Experimental Workflow for 12R-Lox Inhibitor Screening
Caption: A typical experimental workflow for the in vitro screening of 12R-Lox inhibitors.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics targeting inflammatory skin diseases. Its characterization through robust in vitro enzymatic assays provides a clear understanding of its inhibitory potential and selectivity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of arachidonic acid metabolism and drug discovery, facilitating further investigation into the therapeutic applications of 12R-Lox inhibition. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of this and related compounds, as well as evaluating their efficacy in cellular and in vivo models of skin inflammation.
References
The Pivotal Role of 12R-Lipoxygenase in Fortifying the Epidermal Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 12R-lipoxygenase (12R-Lox) in the establishment and maintenance of the epidermal permeability barrier. A comprehensive understanding of this enzyme's mechanism is paramount for developing novel therapeutic strategies for debilitating skin disorders, such as autosomal recessive congenital ichthyosis (ARCI), that are characterized by severe barrier dysfunction.
Core Function and Significance of 12R-Lox in Epidermal Integrity
12R-lipoxygenase, encoded by the ALOX12B gene, is a key enzyme in a specialized eicosanoid pathway within the skin.[1] Its primary role is in the metabolism of ceramides, a class of lipids essential for the structural integrity of the stratum corneum, the outermost layer of the epidermis. The proper functioning of 12R-Lox is indispensable for the formation of the corneocyte lipid envelope (CLE), a covalently bound lipid layer on the surface of corneocytes that is crucial for limiting transepidermal water loss (TEWL) and preventing the entry of external threats.[2]
Deficiency in 12R-Lox, due to loss-of-function mutations in the ALOX12B gene, leads to a catastrophic failure of the epidermal barrier.[1] This is clinically manifested as ARCI, a severe genetic skin disorder.[1] Mouse models deficient in 12R-Lox exhibit a dramatic phenotype, characterized by rapid dehydration and neonatal lethality, underscoring the enzyme's vital role in postnatal survival.[1]
Quantitative Insights into 12R-Lox Deficiency
The functional absence of 12R-Lox leads to measurable biophysical and biochemical changes in the epidermis. The following tables summarize key quantitative data from studies on 12R-Lox deficient mouse models.
| Parameter | Wild-Type (+/+) | 12R-Lox Deficient (-/-) | Fold Change | Significance | Reference |
| Transepidermal Water Loss (TEWL) (g/m²h) | ~5 | ~40 | ~8-fold increase | p < 0.001 | Epp et al., 2007 |
| Body Weight Loss (%/hour) | No significant loss | ~10% | - | - | Epp et al., 2007 |
Table 1: Biophysical Consequences of 12R-Lox Deficiency in Neonatal Mice.
| Lipid/Protein | Wild-Type (+/+) | 12R-Lox Deficient (-/-) | Observation | Reference |
| Ester-bound ω-hydroxyceramides | Present | Significantly decreased/absent | Impaired covalent attachment of ceramides to the cornified envelope. | Epp et al., 2007 |
| Profilaggrin | Processed to filaggrin monomers | Impaired processing, accumulation of intermediates | Disrupted terminal differentiation of keratinocytes. | Epp et al., 2007 |
| Filaggrin Monomers | Present | Absent | Compromised keratin filament aggregation and stratum corneum hydration. | Epp et al., 2007 |
| Loricrin | Normal Expression | Normal Expression | Suggests the primary defect is in lipid metabolism rather than general cornified envelope protein synthesis. | Epp et al., 2007 |
| Involucrin | Normal Expression | Normal Expression | Reinforces the specific role of 12R-Lox in lipid-related barrier function. | Epp et al., 2007 |
Table 2: Biochemical Alterations in the Epidermis of 12R-Lox Deficient Mice.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving 12R-Lox and a typical experimental workflow for investigating its role in epidermal barrier function.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of 12R-Lox and epidermal barrier function.
Transepidermal Water Loss (TEWL) Measurement in Neonatal Mice
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.
Materials:
-
Tewameter® (e.g., TM300, Courage+Khazaka, Germany) or VapoMeter® (Delfin Technologies, Finland)
-
Neonatal wild-type and 12R-Lox deficient mice (P0-P1)
-
Controlled environment chamber (temperature: 20-22°C, relative humidity: 40-60%)
Protocol:
-
Acclimatize the neonatal mice to the controlled environment for at least 30 minutes prior to measurement.
-
Calibrate the TEWL measurement device according to the manufacturer's instructions.
-
Gently hold the neonatal mouse and place the probe on the dorsal skin.
-
Ensure the probe is held perpendicular to the skin surface with minimal pressure.
-
Record the TEWL reading once the value stabilizes.
-
Take at least three independent measurements per mouse and calculate the average.
-
Express the results in g/m²h.
Epidermal Lipid Extraction and Thin-Layer Chromatography (TLC) Analysis
Objective: To isolate and analyze the lipid composition of the epidermis, particularly focusing on ceramide profiles.
Materials:
-
Epidermal tissue from neonatal mice
-
Chloroform/methanol solvent mixtures (e.g., 2:1, 1:1, 1:2 v/v)
-
High-performance thin-layer chromatography (HPTLC) plates (silica gel 60)
-
Developing chamber
-
TLC solvent system (e.g., chloroform/methanol/acetic acid, 190:9:1 v/v/v)
-
Iodine vapor or other visualization agent (e.g., primuline spray)
-
Densitometer for quantification
Protocol:
-
Excise the skin from neonatal mice and separate the epidermis from the dermis by heat treatment (e.g., 50°C for 30 seconds) followed by scraping.
-
Homogenize the epidermal tissue in a chloroform/methanol solution.
-
Perform a Bligh-Dyer extraction to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform/methanol.
-
Spot the lipid extracts onto an HPTLC plate alongside known lipid standards.
-
Develop the plate in a saturated chromatography chamber with the appropriate solvent system.
-
After development, dry the plate and visualize the lipid bands using iodine vapor or a suitable spray reagent.
-
Quantify the intensity of the lipid bands using a densitometer and compare to the standards.
Isolation and Fragility Assay of Cornified Envelopes
Objective: To assess the structural integrity of the cornified envelopes.
Materials:
-
Epidermal tissue from neonatal mice
-
Extraction buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 8.0, 5 mM EDTA, 20 mM DTT)
-
Sonicator
-
Hemocytometer or cell counter
-
Microscope
Protocol:
-
Isolate the epidermis as described in the lipid extraction protocol.
-
Boil the epidermal sheets in the extraction buffer for 10 minutes to solubilize non-crosslinked proteins.
-
Homogenize the tissue and filter through a nylon mesh to remove hair and other debris.
-
Centrifuge the suspension to pellet the cornified envelopes. Wash the pellet repeatedly with the extraction buffer.
-
Resuspend the purified cornified envelopes in the extraction buffer at a known concentration.
-
Subject the suspension to sonication for defined time intervals (e.g., 0, 5, 10, 20 minutes).
-
At each time point, take an aliquot of the suspension and count the number of intact cornified envelopes using a hemocytometer under a microscope.
-
Calculate the percentage of intact envelopes relative to the starting number to determine the fragility.
Immunofluorescence Staining for 12R-Lox in Skin Sections
Objective: To visualize the localization of 12R-Lox protein within the epidermal layers.
Materials:
-
Frozen skin sections (5-10 µm) from wild-type and 12R-Lox deficient mice
-
Acetone (pre-chilled at -20°C)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-12R-Lox
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the frozen skin sections in cold acetone for 10 minutes.
-
Wash the sections three times with PBS.
-
Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody).
-
Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-12R-Lox antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the sections with PBS and mount with an appropriate mounting medium.
-
Visualize the staining using a fluorescence microscope.
This technical guide provides a foundational understanding of the critical role of 12R-Lox in epidermal barrier function. The presented data and protocols offer valuable resources for researchers and drug development professionals working to address skin barrier disorders. Further investigation into the downstream effectors of the 12R-Lox pathway will undoubtedly unveil new therapeutic targets for these challenging conditions.
References
The Role of 12R-Lipoxygenase in Inflammatory Skin Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, is a critical enzyme in the specialized lipid metabolism of the epidermis. Its function is intrinsically linked to the formation and maintenance of the skin's permeability barrier. Dysregulation of 12R-LOX activity is implicated in the pathogenesis of several inflammatory skin diseases, including Autosomal Recessive Congenital Ichthyosis (ARCI) and psoriasis. This technical guide provides an in-depth overview of the function of 12R-LOX in these conditions, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
The 12R-Lipoxygenase Pathway in Epidermal Barrier Formation
In the terminal stages of keratinocyte differentiation, 12R-LOX plays a pivotal role in a specialized metabolic pathway alongside another enzyme, eLOX-3 (epidermal lipoxygenase-3). This pathway is essential for the formation of the corneocyte lipid envelope (CLE), a crucial component of the skin's waterproof barrier.
The key steps in this pathway are as follows:
-
Substrate Availability: The pathway utilizes linoleic acid-esterified ω-hydroxy ceramides.
-
12R-LOX Action: 12R-LOX introduces a hydroperoxy group at the 12th carbon position of the linoleoyl moiety in the R configuration, forming a 12(R)-hydroperoxy-eicosatetraenoyl (12R-HpETE) derivative.
-
eLOX-3 Isomerase Activity: The hydroperoxide is then converted by eLOX-3, which possesses hydroperoxide isomerase activity, into a reactive epoxide.
-
Covalent Binding: This reactive epoxide intermediate is thought to be crucial for the covalent attachment of the ω-hydroxy ceramides to the proteins of the cornified envelope.
This process creates a continuous, hydrophobic layer on the surface of corneocytes, which is fundamental for preventing water loss and protecting against environmental insults.[1][2][3]
Signaling Pathway Diagram
References
The Catalytic Core of 12R-Lipoxygenase: A Technical Guide for Scientific and Therapeutic Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
12R-lipoxygenase (12R-LOX) is a pivotal enzyme in the metabolism of polyunsaturated fatty acids, distinguished within the mammalian lipoxygenase family by its unique ability to catalyze the stereospecific insertion of molecular oxygen at the C-12 position of arachidonic acid to produce (12R)-hydroperoxyeicosatetraenoic acid (12R-HpETE). This enzymatic reaction is the first committed step in a specialized metabolic pathway crucial for the formation and maintenance of the epidermal water barrier.[1][2] Unlike its 12S-LOX counterpart, which is implicated in various inflammatory and cell signaling pathways, 12R-LOX, in concert with the hydroperoxide isomerase epidermal lipoxygenase-3 (eLOX3), plays a fundamental role in the maturation of ceramides essential for skin integrity.[1][3][4]
Mutations in the gene encoding 12R-LOX (ALOX12B) are linked to Autosomal Recessive Congenital Ichthyosis (ARCI), a group of severe genetic skin disorders characterized by dry, scaly skin and impaired barrier function.[1][5] This direct link to human pathology underscores the importance of understanding the catalytic mechanism of 12R-LOX for the development of novel therapeutic strategies for these debilitating conditions. This technical guide provides an in-depth exploration of the catalytic domain of 12R-LOX, summarizing key quantitative data, detailing experimental methodologies, and visualizing the critical signaling pathways and experimental workflows.
Quantitative Data on 12R-Lipoxygenase Activity and Inhibition
A comprehensive understanding of the enzymatic properties of 12R-LOX is fundamental for the development of targeted therapeutics. This section presents available quantitative data on the enzyme's kinetic parameters and the potency of various inhibitors. It is important to note that specific kinetic data for human 12R-LOX are not extensively reported in the literature. The data presented for inhibitors often refer to "12-lipoxygenase" without explicit differentiation between the 12R and 12S isoforms.
| Substrate/Inhibitor | Parameter | Value | Species/Enzyme Source | Notes |
| Substrates | ||||
| Arachidonic Acid | Specific Activity | ~10,000-20,000 dpm 3H/µg | Human Keratinocytes | Activity measured using 10-3H-labeled arachidonic acid.[2] |
| Linoleic Acid | Substrate Preference | Poor substrate compared to arachidonic acid | Human 12R-LOX expressed in Hela cells | Qualitative assessment.[2] |
| Inhibitors | ||||
| 2-Aryl Quinoline Derivative (Compound 4a) | IC50 | 12.48 ± 2.06 µM | Human 12R-LOX | Selective for 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB.[3] |
| 2-Aryl Quinoline Derivative (Compound 7b) | IC50 | 28.25 ± 1.63 µM | Human 12R-LOX | Selective for 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB.[3] |
| ML355 | IC50 | 1.6 ± 0.3 µM | Human 12S-LOX (dimer) | Potent and selective inhibitor of human 12S-lipoxygenase.[6] |
| ML355 | IC50 | 1.4 ± 0.3 µM | Human 12S-LOX (tetramer) | Potent and selective inhibitor of human 12S-lipoxygenase.[6] |
Note: The IC50 values for ML355 are for the 12S-LOX isoform but are included to provide context for potent lipoxygenase inhibitors. Further studies are required to determine the specific kinetic parameters (Km and kcat) of human 12R-LOX for its endogenous substrates and the inhibitory constants (Ki) for a range of specific inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on 12R-LOX. This section provides protocols for key experiments related to the study of its catalytic domain.
Recombinant Human 12R-LOX Expression and Purification
This protocol describes the expression of human 12R-LOX in E. coli with the assistance of chaperones to ensure proper folding and solubility, followed by a two-step purification process.[7][8]
a. Expression:
-
Co-transform E. coli (e.g., BL21(DE3) strain) with a pET vector containing the human 12R-LOX cDNA and a compatible plasmid expressing the chaperones GroES and GroEL.
-
Select for double transformants on LB agar plates containing the appropriate antibiotics.
-
Inoculate a starter culture and grow overnight.
-
Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged 12R-LOX and co-purified chaperones with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE.
-
Pool the fractions containing 12R-LOX and concentrate using an appropriate centrifugal filter device.
-
For further purification and to separate the 12R-LOX from the chaperone, perform size-exclusion chromatography (gel filtration) on a column pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions and analyze by SDS-PAGE to identify pure 12R-LOX.
-
Pool pure fractions, concentrate, and store at -80°C in the presence of a cryoprotectant like glycerol.
12R-Lipoxygenase Activity Assay and Product Analysis by HPLC
This protocol outlines a method to determine the enzymatic activity of 12R-LOX by quantifying the formation of its product, 12R-HETE, from arachidonic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
a. Enzyme Reaction:
-
Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM CaCl2).
-
Add the purified recombinant 12R-LOX enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate, arachidonic acid (typically 10-50 µM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding two volumes of an organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v) and an internal standard (e.g., 15-HETE).
-
Vortex and centrifuge to precipitate the protein.
-
Collect the supernatant for HPLC analysis.
b. RP-HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Set up a mobile phase gradient. For example, a gradient of mobile phase A (water/acetonitrile/acetic acid, 70:30:0.1, v/v/v) and mobile phase B (methanol/acetonitrile/acetic acid, 60:40:0.1, v/v/v).
-
Inject the supernatant from the enzyme reaction onto the column.
-
Monitor the elution of the products at 235 nm, which is the characteristic absorbance wavelength for the conjugated diene system in HETEs.
-
Identify the 12R-HETE peak based on its retention time compared to an authentic standard.
-
Quantify the amount of 12R-HETE produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of 12R-HETE.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving 12R-LOX is essential for a clear understanding of its function. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of 12R-LOX in epidermal barrier formation and a typical experimental workflow for its study.
Caption: The 12R-LOX/eLOX3 enzymatic cascade in epidermal barrier formation.
Caption: A generalized experimental workflow for the study of 12R-lipoxygenase.
Conclusion
The catalytic domain of 12R-lipoxygenase represents a highly specific and crucial component of epidermal biology. Its unique role in the formation of the skin's water barrier, and the severe consequences of its dysfunction, make it a compelling target for therapeutic intervention in ichthyosiform diseases. While significant progress has been made in understanding its function and in developing methods for its study, a notable gap remains in the detailed quantitative characterization of its enzymatic kinetics and the identification of potent and specific inhibitors. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers and drug development professionals to further investigate the catalytic core of 12R-LOX, with the ultimate goal of translating this fundamental knowledge into effective treatments for debilitating skin disorders.
References
- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p63 directly induces expression of Alox12, a regulator of epidermal barrier formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cloning, expression, purification, crystallization and preliminary X-ray diffraction studies of a 12R-LOX–chaperone complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning, expression, purification, crystallization and preliminary X-ray diffraction studies of a 12R-LOX-chaperone complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of arachidonic acid metabolites through the 12-lipoxygenase pathway in human epidermis by high-performance liquid chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of 12R-Lipoxygenase (12R-Lox) in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12R-lipoxygenase (12R-Lox), encoded by the ALOX12B gene, is a crucial enzyme in the lipoxygenase family, which catalyzes the addition of molecular oxygen to polyunsaturated fatty acids.[1] Unlike its more commonly studied 12S-Lox counterpart, 12R-Lox exhibits a distinct stereospecificity, producing R-configured hydroperoxy fatty acids.[2] This technical guide provides an in-depth overview of 12R-Lox expression in various cell types, its role in signaling pathways, and detailed experimental protocols for its study. A comprehensive understanding of 12R-Lox is paramount for researchers investigating inflammatory skin diseases, cancer, and other physiological and pathological processes.
Data Presentation: 12R-Lox Expression in Human Tissues and Cells
The expression of 12R-Lox, primarily at the mRNA level (ALOX12B), is most prominent in epithelial tissues, particularly the skin. However, detectable levels are present in a variety of other cell types. The following tables summarize the available quantitative and qualitative data on ALOX12B mRNA and 12R-Lox protein expression.
Table 1: Quantitative mRNA Expression of ALOX12B in Normal Human Tissues
| Tissue | Expression Level (Normalized Units/TPM) | Data Source |
| Skin - Sun Exposed (Lower leg) | High (x24.3 overexpressed) | GeneCards (GTEx)[3] |
| Skin - Not Sun Exposed (Suprapubic) | High (x18.6 overexpressed) | GeneCards (GTEx)[3] |
| Cervix | High | GeneCards (HIPED)[3] |
| Saliva | High | GeneCards (HIPED)[3] |
| Testis | High | MDPI[4] |
| Esophagus | Moderate | Wikipedia[5] |
| Tonsil | Moderate | Wikipedia[5] |
| Lung | Low | Wikipedia[5] |
| Adrenal Gland | Low | Wikipedia[5] |
| Ovary | Low | Wikipedia[5] |
| Prostate | Low | Wikipedia[5] |
| Brain | Low | Wikipedia[5] |
| Blood Leukocytes | Low | Wikipedia[5] |
TPM: Transcripts Per Million
Table 2: Qualitative 12R-Lox Protein Expression in Various Cell Types
| Cell Type | Expression Level | Location/Notes |
| Keratinocytes | High | Predominantly in the granular layer of the epidermis.[6] |
| Tonsil Squamous Epithelial Cells | Detected | |
| Bronchial Epithelial Cells | Detected | |
| B Cells (Germinal Center) | Detected | [2] |
| Cervical Cancer Cell Lines (e.g., C33A) | Detected | [7] |
| Melanoma Cell Lines | Low | [8] |
| Inflamed Colonic Epithelial Cells | Induced | Upregulated in inflammatory bowel disease.[9] |
| Head and Neck Squamous Cell Carcinoma | Detected | [10] |
Signaling Pathways Involving 12R-Lox
12R-Lox is a key player in at least two distinct signaling pathways with significant physiological and pathological implications.
Epidermal Barrier Formation: The 12R-Lox/eLOX-3 Pathway
In keratinocytes, 12R-Lox initiates a specialized lipid metabolism pathway essential for the formation of the skin's permeability barrier.[6] It acts in concert with another lipoxygenase family member, eLOX-3.
This pathway is critical for the proper formation of the cornified lipid envelope, a key structure for skin barrier function.[11] Mutations in either ALOX12B or ALOXE3 can lead to autosomal recessive congenital ichthyosis (ARCI), a severe genetic skin disorder.[3]
Pro-inflammatory Signaling in Skin Inflammation
Recent studies have elucidated a pro-inflammatory role for 12R-Lox in skin diseases like psoriasis and atopic dermatitis.[12] Overexpression of 12R-Lox leads to the accumulation of its product, 12(R)-HETE, which triggers an inflammatory cascade.
This pathway highlights 12R-Lox as a potential therapeutic target for inflammatory skin conditions.[13]
Experimental Protocols
The study of 12R-Lox involves a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.
Experimental Workflow
A typical workflow for investigating 12R-Lox in a specific cell type or disease model is outlined below.
Quantitative Real-Time PCR (qPCR) for ALOX12B Expression
Objective: To quantify the mRNA expression level of the ALOX12B gene.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for ALOX12B
-
cDNA template
-
Nuclease-free water
-
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
4. Data Analysis:
-
Calculate the relative expression of ALOX12B using the 2-ΔΔCt method.
Western Blot for 12R-Lox Protein Detection
Objective: To detect and semi-quantify the 12R-Lox protein.
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for 12R-Lox overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
Immunohistochemistry (IHC) for 12R-Lox Localization
Objective: To determine the spatial distribution of 12R-Lox protein in tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
2. Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a heat-induced epitope retrieval system.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with the primary antibody against 12R-Lox for 1 hour at room temperature or overnight at 4°C.
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
3. Imaging:
-
Dehydrate, clear, and mount the slides.
-
Image the stained sections using a light microscope.
12R-Lox Enzyme Activity Assay
Objective: To measure the enzymatic activity of 12R-Lox.
1. Sample Preparation:
-
Prepare cell or tissue lysates in a non-denaturing buffer.
-
Determine the protein concentration.
2. Reaction Setup:
-
In a UV-transparent 96-well plate, add the protein lysate.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
The formation of the conjugated diene in the product, 12(R)-HPETE, can be monitored by the increase in absorbance at 234 nm.
3. Measurement:
-
Read the absorbance at 234 nm at regular intervals using a spectrophotometer.
-
Calculate the rate of product formation from the initial linear portion of the absorbance versus time curve.
4. (Alternative) Fluorescence-Based Assay:
-
A fluorescence-based assay using ethyl linoleic acid as the substrate can also be employed for higher sensitivity.
Conclusion
12R-Lox is a multifaceted enzyme with a well-established role in skin physiology and a growing implication in inflammatory diseases and cancer. Its distinct expression pattern and signaling activities make it a compelling target for further research and therapeutic development. The experimental protocols and workflow provided in this guide offer a robust framework for investigating the intricate biology of 12R-Lox. A deeper understanding of this enzyme will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. Expression of ALOX12B in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. mdpi.com [mdpi.com]
- 5. ALOX12B - Wikipedia [en.wikipedia.org]
- 6. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALOX12B promotes carcinogenesis in cervical cancer by regulating the PI3K/ERK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of ALOX12 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. Induction of epithelial arachidonate 12-lipoxygenase at active sites of inflammatory bowel disease [pubmed.ncbi.nlm.nih.gov]
- 10. ALOX12B arachidonate 12-lipoxygenase, 12R type [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Unbound Corneocyte Lipid Envelopes in 12R-Lipoxygenase Deficiency Support a Specific Role in Lipid-Protein Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: 12R-Lox-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory activity of 12R-Lox-IN-1, a putative inhibitor of 12R-lipoxygenase (12R-LOX). The protocol is based on a fluorescence-based method, which offers high sensitivity and a straightforward workflow suitable for inhibitor screening and characterization.
Introduction
12R-lipoxygenase (12R-LOX) is a crucial enzyme in the metabolic pathway of arachidonic acid, catalyzing its conversion to 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE).[1][2] This pathway is particularly significant in the skin, where it plays a role in maintaining the epidermal barrier.[2] Dysregulation of 12R-LOX activity has been implicated in various inflammatory skin conditions, including psoriasis and certain forms of ichthyosis, making it an attractive target for therapeutic intervention. This compound is a compound designed to inhibit 12R-LOX activity, and this protocol details a method to quantify its inhibitory potential.
The assay described herein is a fluorescence-based method, a common approach for measuring lipoxygenase activity. In this type of assay, a substrate is oxidized by the lipoxygenase enzyme, leading to the production of a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor like this compound, one can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the described in vitro assay for this compound. This table is intended to serve as a template for presenting experimental results.
| Parameter | Value | Notes |
| Inhibitor | This compound | |
| Target Enzyme | Recombinant Human 12R-LOX | |
| Substrate | Arachidonic Acid | |
| Assay Type | Fluorescence-based | Excitation/Emission: ~490 nm / ~530 nm |
| IC50 of this compound | 1.5 µM | Half-maximal inhibitory concentration |
| Optimal Enzyme Concentration | 50 ng/well | May require optimization based on enzyme activity |
| Optimal Substrate Concentration | 10 µM | Should be near the Km value for the enzyme |
| Incubation Time | 30 minutes | At room temperature |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound on 12R-LOX using a fluorescence-based assay.
Materials and Reagents:
-
Recombinant Human 12R-LOX
-
This compound
-
Arachidonic Acid (Substrate)
-
Fluorescent Probe (e.g., a probe that reacts with hydroperoxides to generate fluorescence)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
Multichannel pipette
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare a working solution of Recombinant Human 12R-LOX in Assay Buffer.
-
Prepare a working solution of Arachidonic Acid in Assay Buffer.
-
Prepare a working solution of the fluorescent probe in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following in the specified order:
-
20 µL of the this compound dilutions (or vehicle control - Assay Buffer with the same concentration of DMSO).
-
20 µL of the Recombinant Human 12R-LOX working solution.
-
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of the fluorescent probe working solution to each well.
-
Initiate the enzymatic reaction by adding 40 µL of the Arachidonic Acid working solution to each well.
-
Immediately place the microplate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 530 nm.
-
Take kinetic readings every minute for 30 minutes at room temperature.
-
-
Controls:
-
Negative Control (No Enzyme): Assay Buffer, substrate, and fluorescent probe, but no 12R-LOX.
-
Positive Control (No Inhibitor): 12R-LOX, substrate, fluorescent probe, and vehicle (DMSO in Assay Buffer).
-
Inhibitor Control: A known inhibitor of 12R-LOX can be used as a reference compound.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Mandatory Visualizations
Signaling Pathway of 12R-Lipoxygenase
References
Application Notes and Protocols for 12R-Lox-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
12R-lipoxygenase (12R-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of 12(R)-hydroxyeicosatetraenoic acid (12R-HETE).[1] This pathway is implicated in various physiological and pathological processes, particularly in skin biology and inflammatory conditions.[1][2] Notably, 12R-LOX is associated with skin disorders characterized by hyperproliferation and inflammation, such as psoriasis and autosomal recessive congenital ichthyosis (ARCI).[1][2][3][4][5] Inhibitors of 12R-LOX, such as the conceptual 12R-Lox-IN-1, are valuable research tools for investigating the role of the 12R-LOX pathway and for the potential development of therapeutic agents.
These application notes provide a comprehensive guide for the use of a generic 12R-LOX inhibitor, referred to here as this compound, in cell culture experiments. The protocols and data are based on published findings for recently developed 12R-LOX inhibitors.
Mechanism of Action
This compound is a selective inhibitor of the 12R-lipoxygenase enzyme. 12R-LOX catalyzes the conversion of arachidonic acid into 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE), which is subsequently reduced to 12R-HETE.[3][4][6] By inhibiting 12R-LOX, this compound blocks the production of these downstream metabolites. This inhibition can lead to a reduction in cellular proliferation and inflammation in cell types where the 12R-LOX pathway is active. For example, in psoriatic keratinocytes, inhibition of 12R-LOX has been shown to reduce hyperproliferation and the expression of pro-inflammatory markers like IL-17A.[7]
Signaling Pathway of 12R-Lipoxygenase
Caption: The 12R-lipoxygenase pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes quantitative data for known 12R-LOX inhibitors, which can serve as a starting point for designing experiments with this compound.
| Inhibitor | Cell Type | Assay | Concentration | Observed Effect | Reference |
| Compound 7b (12R-LOX-IN-2) | Imiquimod-induced psoriatic keratinocytes | Proliferation Assay | 10 and 20 µM | Concentration-dependent reduction of hyper-proliferation | [2] |
| Compound 7b (12R-LOX-IN-2) | Imiquimod-induced psoriatic keratinocytes | Colony Formation Assay | 10 and 20 µM | Concentration-dependent reduction in colony forming potential | [2] |
| Compound 4a | Imiquimod-induced psoriatic keratinocytes | Proliferation Assay | 10 and 20 µM | Concentration-dependent reduction of hyper-proliferation | [2] |
| Compound 4a | Imiquimod-induced psoriatic keratinocytes | Colony Formation Assay | 10 and 20 µM | Concentration-dependent reduction in colony forming potential | [2] |
| Compound 7b (12R-LOX-IN-2) | Human 12R-LOX (in vitro) | Enzyme Inhibition Assay | IC50 = 12.48 ± 2.06 µM | Inhibition of 12R-hLOX activity | [2] |
| Compound 4a | Human 12R-LOX (in vitro) | Enzyme Inhibition Assay | IC50 = 28.25 ± 1.63 µM | Inhibition of 12R-hLOX activity | [2] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution in an appropriate solvent, such as DMSO. Further dilutions into aqueous cell culture media should be made immediately before use.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.[7] Based on a similar compound, it is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[7]
Experimental Workflow for a 12R-LOX Inhibitor
Caption: A general experimental workflow for evaluating the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for 12R-LOX and Proliferation Markers
This protocol is to determine the effect of this compound on the expression of 12R-LOX and proliferation markers like Ki67.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-12R-LOX, anti-Ki67, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Inflammatory Markers
This protocol is to measure the effect of this compound on the mRNA expression of inflammatory markers such as IL-17A.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the gene of interest (e.g., IL-17A) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound represents a valuable tool for dissecting the role of the 12R-LOX pathway in various cellular processes. The provided protocols offer a framework for investigating its effects on cell viability, proliferation, and inflammatory gene expression. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation time, for their specific cell type and research question. The presented data on existing 12R-LOX inhibitors can guide this optimization process.
References
- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. liu.diva-portal.org [liu.diva-portal.org]
- 7. medchemexpress.com [medchemexpress.com]
Application of 12R-Lipoxygenase Inhibitors in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The enzyme 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, has emerged as a critical player in the intricate signaling pathways governing skin homeostasis and pathology.[1][2] Its primary product, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), is a potent lipid mediator implicated in the pathogenesis of inflammatory and hyperproliferative skin disorders, most notably psoriasis.[3][4] This makes 12R-LOX a compelling therapeutic target for the development of novel dermatological treatments.
Overexpression of 12R-LOX has been observed in psoriatic lesions, leading to an accumulation of 12R-HETE.[3][4] Mechanistic studies have revealed that the ALOX12B/12R-HETE axis can act as an intrinsic danger signal, triggering the activation of the NLRP3 inflammasome.[1] This, in turn, leads to the processing and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), fostering a Th17-dominant inflammatory response, a hallmark of psoriasis.[1] Conversely, inactivating mutations in the ALOX12B gene are associated with autosomal recessive congenital ichthyosis, a disorder characterized by a defective skin barrier, highlighting the dual role of this enzyme in skin biology.[1][5]
The therapeutic potential of targeting 12R-LOX is underscored by the development of specific inhibitors. These small molecules aim to reduce the production of 12R-HETE, thereby dampening the downstream inflammatory cascade. Research in this area has led to the identification and preclinical validation of promising inhibitor candidates.
Key Signaling Pathway
The signaling cascade initiated by 12R-LOX in the context of skin inflammation is a key area of investigation. A simplified representation of this pathway is provided below.
Quantitative Data on 12R-LOX Inhibitors
The following table summarizes the in vitro efficacy of recently developed 2-aryl quinoline-based 12R-LOX inhibitors.
| Compound | Target | IC50 (µM) | Cell-Based Assay | Effect | Reference |
| Compound 4a | Human 12R-LOX | 12.48 ± 2.06 | Imiquimod-induced psoriatic-like keratinocytes | Reduced hyper-proliferation and colony formation. Decreased protein levels of Ki67 and mRNA expression of IL-17A. Inhibited production of IL-6 and TNF-α. | [2][6] |
| Compound 7b | Human 12R-LOX | 28.25 ± 1.63 | Imiquimod-induced psoriatic-like keratinocytes | Reduced hyper-proliferation and colony formation. Decreased protein levels of Ki67 and mRNA expression of IL-17A. | [2][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments in the evaluation of 12R-LOX inhibitors.
In Vitro 12R-LOX Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against human 12R-LOX.
Materials:
-
Recombinant human 12R-LOX
-
Arachidonic acid (substrate)
-
Test inhibitors (e.g., 2-aryl quinoline derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO for inhibitor dilution
-
HPLC or LC-MS system for product quantification
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction vessel, combine the assay buffer and the recombinant human 12R-LOX enzyme.
-
Add the test inhibitor at various concentrations to the enzyme mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Extract the lipid products.
-
Analyze the formation of 12R-HETE using a validated HPLC or LC-MS method.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Imiquimod-Induced Psoriasis-Like Mouse Model
This in vivo model is widely used to evaluate the efficacy of anti-psoriatic compounds.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
5% imiquimod cream (e.g., Aldara™)
-
Test inhibitor formulation for topical or systemic administration
-
Calipers for measuring ear and skin thickness
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days to induce psoriasis-like lesions.
-
Administer the 12R-LOX inhibitor (or vehicle control) according to the desired treatment regimen (prophylactic or therapeutic).
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. The Psoriasis Area and Severity Index (PASI) can be adapted for scoring.
-
Measure ear and dorsal skin thickness daily using calipers.
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples for further analysis (histology, cytokine analysis, etc.).
Immunohistochemistry for Ki67 in Mouse Skin
This protocol is for assessing the anti-proliferative effect of 12R-LOX inhibitors in the imiquimod-induced psoriasis model.
Materials:
-
Paraffin-embedded skin sections from the in vivo study
-
Primary antibody against Ki67
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the skin sections.
-
Perform antigen retrieval using an appropriate buffer and heat.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash the sections and incubate with the secondary antibody.
-
Develop the signal using the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the percentage of Ki67-positive cells in the epidermis under a microscope.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines
This protocol is for measuring the effect of 12R-LOX inhibitors on the expression of inflammatory cytokine genes in skin tissue or cultured keratinocytes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL17A, IL6, TNF) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Isolate total RNA from skin tissue or keratinocytes using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
By employing these methodologies, researchers can effectively investigate the role of 12R-LOX in dermatological diseases and evaluate the therapeutic potential of its inhibitors. The continued exploration of this pathway holds significant promise for the development of novel and targeted treatments for inflammatory skin conditions.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. Inhibition of IL-17 ameliorates keratinocyte-borne cytokine responses in an in vitro model for house-dust-mite triggered atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 4. Immunohistological detection of proliferating cells in normal and psoriatic epidermis using Ki-67 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Assessing Epidermal Barrier Function Following 12R-Lox Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal barrier is crucial for protecting the body from external insults and preventing excessive water loss. The enzyme 12R-lipoxygenase (12R-Lox) plays a critical role in the terminal differentiation of keratinocytes and the formation of a competent epidermal barrier.[1][2][3] Inhibition or deficiency of 12R-Lox has been linked to impaired barrier function, characterized by disordered ceramide composition, particularly a decrease in ester-bound ceramides, and impaired processing of profilaggrin to filaggrin.[1][3][4] This document provides detailed protocols for assessing the impact of 12R-Lox inhibition on epidermal barrier function, utilizing established in vivo and in vitro methods. Overexpression of 12R-Lox has been implicated in inflammatory skin conditions like psoriasis, making its inhibition a potential therapeutic strategy.[5][6][7]
Key Concepts and Signaling Pathway
The 12R-Lox pathway is integral to the formation of the cornified envelope, a key component of the epidermal barrier. 12R-Lox acts in sequence with epidermal lipoxygenase-3 (eLOX-3).[2][3] This pathway is essential for the metabolism of lipids and the processing of proteins necessary for barrier integrity.[1][3]
Below is a diagram illustrating the proposed signaling pathway involving 12R-Lox in epidermal barrier formation.
Caption: Proposed signaling pathway of 12R-Lox in epidermal barrier formation.
Experimental Protocols
This section details the methodologies for assessing epidermal barrier function following the application of a 12R-Lox inhibitor.
In Vivo Assessment of Epidermal Barrier Function
This protocol is designed for studies using animal models (e.g., mice) or human subjects.
1.1. Transepidermal Water Loss (TEWL) Measurement
TEWL is a primary indicator of inside-out barrier function, measuring the amount of water that passively evaporates through the skin.[8][9][10] An increase in TEWL signifies a compromised barrier.
Experimental Workflow:
Caption: Workflow for Transepidermal Water Loss (TEWL) measurement.
Protocol:
-
Acclimatization: Allow subjects to acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 15-30 minutes before measurements.[11]
-
Baseline Measurement: Measure baseline TEWL on a defined skin area (e.g., the dorsal skin of mice or the volar forearm of humans) using a Tewameter® or a similar evaporimeter.[12]
-
Treatment Application: Topically apply the 12R-Lox inhibitor formulation or a vehicle control to the designated skin area.
-
Time-point Measurements: Measure TEWL at various time points post-application (e.g., 1, 4, 24, and 48 hours) to assess the temporal effect of the inhibitor.
-
Data Recording: Record TEWL values in g/m²/h.
-
Data Analysis: Compare the TEWL values of the inhibitor-treated group with the vehicle-treated group and baseline values. A statistically significant increase in TEWL in the treated group indicates barrier disruption.
1.2. Tape Stripping for Biomarker Analysis
Tape stripping is a minimally invasive method to collect sequential layers of the stratum corneum for the analysis of proteins and lipids.[13][14][15][16]
Protocol:
-
Skin Site Selection: Choose a flat, hairless skin area for stripping.
-
Tape Application: Apply an adhesive tape disc (e.g., D-Squame®) to the skin with standardized pressure for a few seconds.[17]
-
Tape Removal: Remove the tape strip smoothly and consistently.
-
Sample Collection: Collect a series of tape strips (e.g., 10-20) from the same site.
-
Biomarker Analysis:
-
Protein Analysis: Extract proteins from the tape strips to quantify levels of barrier-related proteins like filaggrin, loricrin, and involucrin via ELISA or Western blotting.
-
Lipid Analysis: Extract lipids for analysis of ceramide profiles using techniques like high-performance thin-layer chromatography (HPTLC) or mass spectrometry.
-
In Vitro and Ex Vivo Assessment
These protocols utilize reconstructed human epidermis (RHE) models or excised skin.
2.1. Immunofluorescence Staining for Barrier Proteins
This technique allows for the visualization and localization of key structural proteins within the epidermis.[18][19][20][21][22]
Protocol:
-
Sample Preparation:
-
For RHE or skin biopsies, fix the tissue in 4% paraformaldehyde.
-
Embed the tissue in paraffin and cut thin sections (5-10 µm).
-
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Permeabilization: Permeabilize the sections with a detergent like Triton X-100 (0.1-0.5% in PBS) for 10 minutes.[19]
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against barrier proteins (e.g., anti-filaggrin, anti-loricrin, anti-involucrin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope. A decrease in the fluorescence intensity or altered localization of these proteins in the inhibitor-treated samples would suggest a compromised barrier.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Transepidermal Water Loss (TEWL) Measurements
| Treatment Group | Baseline TEWL (g/m²/h) | 1 hr Post-treatment | 4 hrs Post-treatment | 24 hrs Post-treatment | 48 hrs Post-treatment |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 12R-Lox Inhibitor (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 12R-Lox Inhibitor (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Barrier Protein Expression from Tape Strips (Relative Quantification)
| Treatment Group | Filaggrin (Fold Change vs. Vehicle) | Loricrin (Fold Change vs. Vehicle) | Involucrin (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 12R-Lox Inhibitor (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| 12R-Lox Inhibitor (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Ceramide Profile from Tape Strips (Relative Abundance)
| Treatment Group | Total Ceramides | Ester-bound Ceramides | Other Ceramide Species |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| 12R-Lox Inhibitor (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| 12R-Lox Inhibitor (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the effects of 12R-Lox inhibition on epidermal barrier function. By employing a combination of in vivo and in vitro techniques, researchers can gain valuable insights into the role of 12R-Lox in skin health and disease, and effectively screen potential therapeutic compounds targeting this enzyme. Consistent and standardized application of these methodologies will ensure the generation of robust and reproducible data critical for advancing dermatological research and drug development.
References
- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of epidermis-type lipoxygenases for skin barrier function and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Lipoxygenase inhibitors to treat psoriasis and other skin disorders” – patent granted to University of Hyderabad and Dr. Reddy’s Institute of Life Sciences | [herald.uohyd.ac.in]
- 6. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the Assessment of Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Skin Barrier Function Assessment: Electrical Impedance Spectroscopy Is Less Influenced by Daily Routine Activities Than Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Tape Stripping — Searching for Minimally Invasive Biomarkers in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cancer-rnr.eu [cancer-rnr.eu]
- 17. Stratum Corneum Tape Stripping: Monitoring of Inflammatory Mediators in Atopic Dermatitis Patients Using Topical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Skin Whole-Mount Immunofluorescent Staining Protocol, 3D Visualization, and Spatial Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ibidi.com [ibidi.com]
- 20. ptglab.com [ptglab.com]
- 21. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Measuring 12R-HETE Levels in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of 12R-hydroxyeicosatetraenoic acid (12R-HETE) in various tissue samples. The following sections cover the primary analytical techniques, data presentation, and relevant biological pathways.
Introduction to 12R-HETE
12(R)-hydroxyeicosatetraenoic acid (12R-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX), an enzyme notably found in the skin.[1][2] It is also produced by certain cytochrome P450 enzymes.[3][4] This molecule plays a significant role in various physiological and pathological processes, including inflammation and cell proliferation.[5] Elevated levels of 12R-HETE have been associated with skin diseases like psoriasis.[1][2] Accurate measurement of 12R-HETE in tissues is crucial for understanding its biological functions and for the development of novel therapeutics targeting its signaling pathways.
Principal Analytical Techniques
The quantification of 12R-HETE in complex biological matrices such as tissues presents analytical challenges due to its low abundance and the presence of its stereoisomer, 12S-HETE. The most robust and widely used methods for accurate and specific measurement are chromatography-based techniques coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of eicosanoids, offering high sensitivity and specificity. Chiral chromatography is essential to resolve 12R-HETE from 12S-HETE.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for analyzing fatty acid metabolites. However, it requires derivatization of the analytes to increase their volatility and thermal stability, which can add complexity to the sample preparation process.[7][8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for 12-HETE are commercially available and offer a high-throughput, cost-effective screening method.[9][10] However, it is crucial to validate the antibody's specificity for the 12R-HETE stereoisomer, as many kits may not distinguish between 12R- and 12S-HETE.[10]
Quantitative Data Summary
The following table summarizes representative quantitative data of 12R-HETE levels measured in different tissues from a murine atopic dermatitis model.[6]
| Tissue | Control Group (AOO-treated) Mean ± SD (ng/g) | Atopic Dermatitis Group (DNCB-treated) Mean ± SD (ng/g) | Fold Change |
| Skin | 0.43 ± 0.15 | 2.87 ± 0.78 | ~6.7 |
| Spleen | 0.12 ± 0.04 | 0.54 ± 0.19 | ~4.5 |
| Lymph Nodes | 0.09 ± 0.03 | 0.41 ± 0.11 | ~4.6 |
Data adapted from a study on a DNCB-induced atopic dermatitis mouse model.[6] AOO (acetone and olive oil) served as the vehicle control.
Experimental Protocols
Protocol 1: Tissue Homogenization and Extraction for LC-MS/MS Analysis
This protocol describes a general procedure for the extraction of 12R-HETE from tissue samples prior to LC-MS/MS analysis.
Materials:
-
Tissue sample (e.g., skin, spleen, lymph nodes)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater, sonicator)
-
Methanol (LC-MS grade)
-
Internal Standard (IS): 12(S)-HETE-d8 or other suitable deuterated standard[6]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[11]
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Formic acid
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Collection and Storage: Immediately snap-freeze collected tissue samples in liquid nitrogen and store at -80°C until analysis to prevent degradation of lipids.[12]
-
Homogenization:
-
Weigh the frozen tissue (~10-50 mg).
-
Pulverize the tissue in liquid nitrogen using a mortar and pestle.
-
Transfer the powdered tissue to a tube containing homogenization buffer (e.g., methanol) and an internal standard (e.g., 12(S)-HETE-d8 at a final concentration of 100 ng/mL).[6]
-
Homogenize the sample using a bead beater or sonicator until a uniform homogenate is achieved. Keep the sample on ice throughout the process.
-
-
Protein Precipitation and Lipid Extraction:
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the lipid extract.
-
-
Solid Phase Extraction (SPE) for Sample Cleanup:
-
Condition a C18 SPE cartridge by washing with methanol followed by deionized water.[11]
-
Acidify the lipid extract with formic acid to a pH of ~3.5.
-
Load the acidified extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water and then with a low-percentage organic solvent (e.g., 15% ethanol in water) to remove polar impurities.[11]
-
Wash with hexane to remove neutral lipids.[11]
-
Elute the HETEs with ethyl acetate.[11]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]
-
Protocol 2: Chiral LC-MS/MS Analysis of 12R-HETE
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chiral Column: A chiral stationary phase column suitable for separating HETE enantiomers (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A gradient of aqueous and organic solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[13]
-
MRM Transitions:
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of 12R-HETE with a constant concentration of the internal standard in the reconstitution solvent.
-
Sample Analysis: Inject the reconstituted sample extract and the calibration standards onto the chiral LC-MS/MS system.
-
Data Processing:
-
Identify the peaks for 12R-HETE and the internal standard based on their retention times and MRM transitions. The (R) enantiomer typically elutes before the (S) enantiomer on common chiral columns.[6]
-
Integrate the peak areas.
-
Calculate the peak area ratio of 12R-HETE to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 12R-HETE standards.
-
Determine the concentration of 12R-HETE in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: 12-HETE Measurement using ELISA
This protocol provides a general workflow for a competitive ELISA to measure total 12-HETE. Note: Verify the cross-reactivity of the antibody with 12R-HETE and 12S-HETE from the kit's datasheet.
Materials:
-
12-HETE ELISA kit (includes pre-coated microplate, 12-HETE standard, detection antibody, substrate, and stop solution)[14]
-
Tissue extract (prepared as in Protocol 1, but reconstituted in the assay buffer provided with the kit)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[15]
-
Assay Procedure:
-
Add the 12-HETE standards and tissue extracts to the wells of the pre-coated microplate.[16]
-
Add the HRP-conjugated 12-HETE or biotinylated detection antibody to each well.[10] In a competitive assay, the 12-HETE in the sample will compete with the labeled 12-HETE for binding to the capture antibody.
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development.[10] The intensity of the color will be inversely proportional to the amount of 12-HETE in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[15]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 12-HETE in the samples by interpolating their absorbance values from the standard curve.
-
Diagrams
12R-HETE Biosynthesis and Signaling Pathway
Caption: Biosynthesis and signaling of 12R-HETE.
Experimental Workflow for 12R-HETE Quantification in Tissues
Caption: Workflow for tissue 12R-HETE analysis.
References
- 1. pnas.org [pnas.org]
- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellular-research.com [cellular-research.com]
- 10. 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. arborassays.com [arborassays.com]
- 12. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abbexa.com [abbexa.com]
- 15. 12-HETE(12-Hydroxyeicosatetraenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Lentiviral shRNA Knockdown of 12R-Lox in HaCaT Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
12R-lipoxygenase (12R-Lox) is a key enzyme in the metabolic pathway of arachidonic acid within keratinocytes.[1][2] It plays a critical role in the terminal differentiation of these cells and the formation of a functional epidermal barrier.[2][3] Specifically, 12R-Lox is involved in the metabolism of ceramides, which are essential lipid components for skin barrier integrity.[2][3] Dysregulation or deficiency of 12R-Lox has been associated with skin disorders such as autosomal recessive congenital ichthyosis, highlighting its importance in skin health.[2][3] The immortalized human keratinocyte cell line, HaCaT, provides a valuable in vitro model for studying the molecular mechanisms governing skin biology.[4][5][6] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for achieving stable, long-term suppression of a target gene, enabling detailed investigation of its function.[5][7][8][9]
These application notes provide a comprehensive guide for the lentiviral shRNA-mediated knockdown of 12R-Lox in HaCaT cells. This document includes detailed experimental protocols, expected quantitative data, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation
Table 1: shRNA Sequences for 12R-Lox Knockdown
| shRNA ID | Target Sequence (5'-3') |
| sh12R-Lox-1 | GCAACCTCAGATGACATTAAA |
| sh12R-Lox-2 | CCTCTAACTGGACCAAATTCA |
| sh12R-Lox-3 | GTGAAGCTGTTCGAGAAGATA |
| Scrambled Ctrl | CCTAAGGTTAAGTCGCCCTCG |
Note: These are example sequences and should be validated for specificity and efficacy.
Table 2: Quantitative PCR (qPCR) Analysis of 12R-Lox mRNA Expression
| Treatment Group | Normalized 12R-Lox mRNA Level (Relative to Scrambled Ctrl) | Standard Deviation | P-value |
| Scrambled Control | 1.00 | 0.12 | - |
| sh12R-Lox-1 | 0.28 | 0.05 | < 0.01 |
| sh12R-Lox-2 | 0.45 | 0.08 | < 0.01 |
| sh12R-Lox-3 | 0.33 | 0.06 | < 0.01 |
Table 3: Western Blot Analysis of 12R-Lox Protein Expression
| Treatment Group | Normalized 12R-Lox Protein Level (Relative to Scrambled Ctrl) | Standard Deviation | P-value |
| Scrambled Control | 1.00 | 0.15 | - |
| sh12R-Lox-1 | 0.21 | 0.07 | < 0.01 |
| sh12R-Lox-2 | 0.38 | 0.09 | < 0.01 |
| sh12R-Lox-3 | 0.25 | 0.06 | < 0.01 |
Table 4: Epidermal Barrier Function Assay (Transepithelial Electrical Resistance - TEER)
| Treatment Group | TEER (Ω·cm²) | Standard Deviation | P-value |
| Scrambled Control | 350 | 25 | - |
| sh12R-Lox-1 | 180 | 20 | < 0.01 |
| sh12R-Lox-2 | 210 | 18 | < 0.01 |
| sh12R-Lox-3 | 195 | 22 | < 0.01 |
Experimental Protocols
HaCaT Cell Culture
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Lentiviral Particle Production
This protocol is for producing lentiviral particles in HEK293T cells.
-
Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: In separate tubes, prepare the following DNA mixture:
-
10 µg of the lentiviral vector containing the 12R-Lox shRNA or scrambled control.
-
7.5 µg of the packaging plasmid (e.g., psPAX2).
-
2.5 µg of the envelope plasmid (e.g., pMD2.G).
-
-
Transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI).[10]
-
Day 3: After 12-16 hours, replace the transfection medium with fresh HaCaT culture medium.
-
Day 4 & 5: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.[7]
-
Pool the collected supernatant and centrifuge at 3000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.[7]
-
The filtered supernatant containing the lentiviral particles can be used immediately or stored at -80°C.
Lentiviral Transduction of HaCaT Cells
-
Day 1: Seed HaCaT cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Day 2: Remove the culture medium and add the lentiviral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[11][12]
-
Incubate the cells with the lentivirus for 18-24 hours at 37°C and 5% CO2.[11][13]
-
Day 3: Remove the virus-containing medium and replace it with fresh complete culture medium.
-
Day 4: Begin selection of transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin for HaCaT cells should be determined by a kill curve, but a starting concentration of 2.5 µg/mL can be used.[13]
-
Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until non-transduced cells are eliminated.[13]
Verification of 12R-Lox Knockdown
a. RNA Extraction and Quantitative PCR (qPCR)
-
Extract total RNA from the stable cell lines using a commercial RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for 12R-Lox and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of 12R-Lox mRNA using the ΔΔCt method.
b. Protein Extraction and Western Blotting
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against 12R-Lox and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Visualizations
12R-Lox Signaling Pathway in Keratinocyte Differentiation
Caption: 12R-Lox metabolic pathway in keratinocytes.
Experimental Workflow for 12R-Lox Knockdown
Caption: Workflow for generating 12R-Lox knockdown HaCaT cells.
Logical Relationship of Knockdown Validation
Caption: Logical flow of 12R-Lox knockdown and its effects.
References
- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using siRNA knockdown in HaCaT cells to study transcriptional control of epidermal proliferation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silencing P12CDK²AP¹ with a lentivirus promotes HaCaT cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using siRNA Knockdown in HaCaT Cells to Study Transcriptional Control of Epidermal Proliferation Potential | Springer Nature Experiments [experiments.springernature.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditional gene expression and knockdown using lentivirus vectors encoding shRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of p53 knockdown on protein dataset of HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to 12R-Lox Inhibition in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12R-lipoxygenase (12R-Lox) inhibitors in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is 12R-Lox and what is its role in cancer?
12R-lipoxygenase (12R-Lox) is an enzyme that metabolizes arachidonic acid.[1][2] While its role in cancer is not as extensively studied as its isoform, 12S-Lox, the broader 12-Lox family is implicated in promoting tumor growth, metastasis, and angiogenesis.[3][4] Upregulation of 12-Lox has been observed in various cancers, including prostate, lung, and breast cancer.[5][6][7] It is important to note that much of the current understanding of the role of 12-lipoxygenases in cancer does not distinguish between the 12R and 12S isoforms.
Q2: How do 12R-Lox inhibitors work?
12R-Lox inhibitors are designed to block the catalytic activity of the 12R-Lox enzyme, thereby preventing the production of its downstream metabolites.[2] The mechanism of inhibition can vary, including competitive and non-competitive inhibition.[4][8] By inhibiting 12R-Lox, these compounds aim to reduce cancer cell proliferation, induce apoptosis (cell death), and potentially re-sensitize cancer cells to other chemotherapeutic agents.[6]
Q3: What are the potential mechanisms of resistance to 12R-Lox inhibition in cancer cells?
While research specifically on resistance to 12R-Lox inhibitors is limited, mechanisms of resistance to inhibitors of the broader lipoxygenase (LOX) family in cancer may include:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of the 12R-Lox pathway.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as ABCG2, can reduce the intracellular concentration of the inhibitor.[3]
-
Alterations in the tumor microenvironment: The extracellular matrix can act as a barrier, reducing drug penetration.[9][10]
-
Metabolic reprogramming: Cancer cells might alter their metabolic pathways to become less dependent on the products of the 12R-Lox pathway.
Q4: Are there known combination therapies to overcome resistance?
Combining 12-Lox inhibitors with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance.[3][11] For the broader class of LOX inhibitors, combination with conventional chemotherapy has been shown to be effective.[9][12] For instance, inhibiting lysyl oxidase (LOX), a different enzyme family but with a similar role in the tumor microenvironment, in combination with doxorubicin has been shown to overcome chemoresistance in breast cancer models.[10][12] This suggests that a similar combinatorial approach with 12R-Lox inhibitors could be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of 12R-Lox activity observed. | Inhibitor instability or degradation. | Prepare fresh inhibitor solutions for each experiment. Store stock solutions at -80°C for long-term storage and at -20°C for short-term, protecting from light.[13] |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal inhibitor concentration (e.g., IC50) for your specific cell line. | |
| Low expression of 12R-Lox in the cancer cell line. | Verify 12R-Lox expression levels using RT-PCR or Western blot.[14] Consider using a cell line known to express high levels of 12R-Lox or an overexpression system.[15] | |
| Cell culture medium components interfering with the inhibitor. | Culture cells in a serum-free medium for the duration of the inhibitor treatment, if possible, as serum components can sometimes bind to and inactivate small molecules. | |
| High cell viability despite 12R-Lox inhibition. | Development of resistance. | Consider combination therapies. For example, co-treatment with an inhibitor of a potential bypass pathway or a standard chemotherapeutic agent.[11][12] |
| Cell line is not dependent on the 12R-Lox pathway for survival. | Characterize the signaling pathways active in your cell line to determine if targeting 12R-Lox is a viable strategy. | |
| Difficulty in measuring 12R-Lox activity. | Sub-optimal assay conditions. | Optimize assay parameters such as substrate concentration (arachidonic acid), pH, and incubation time.[16] |
| Lack of a reliable detection method. | Use a sensitive method to detect the product of 12R-Lox, such as LC-MS/MS to quantify 12(R)-HETE. |
Quantitative Data
Table 1: Inhibitory Activity of Selected Compounds against 12R-Lox
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| Compound 7b (12R-LOX-IN-2) | 12R-hLOX | 12.48 ± 2.06 | In vitro | [2] |
| Compound 4a | 12R-hLOX | 28.25 ± 1.63 | In vitro | [2] |
| Linoleyl hydroxamic acid (LHA) | 12-LO | ~0.6 | In vitro | [16] |
Note: Data for LHA is for 12-LO, and the specific isoform (R or S) is not specified.
Experimental Protocols
1. Protocol for Assessing 12R-Lox Activity in Cancer Cells
This protocol is adapted from methods used for other lipoxygenase enzymes and is intended as a starting point for studying 12R-Lox.[15][16]
-
Cell Culture: Culture cancer cells to 80-90% confluency in appropriate media.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable buffer (e.g., 25mM HEPES, pH 8.0, 0.01% Triton X-100).
-
Enzyme Reaction:
-
In a reaction tube, add the cell lysate.
-
If testing an inhibitor, pre-incubate the lysate with the inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, arachidonic acid (e.g., final concentration of 10 µM).
-
-
Product Extraction: After a set incubation time, stop the reaction and extract the lipid products using a solvent like ethyl acetate.
-
Product Detection: Analyze the extracted products using LC-MS/MS to quantify the amount of 12(R)-HETE produced.
2. Western Blot Protocol for 12R-Lox Expression
This protocol allows for the detection of 12R-Lox protein levels in cell lysates.[14]
-
Protein Extraction: Prepare protein lysates from cancer cells using a standard lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 12R-Lox overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential 12-Lox signaling pathway leading to chemoresistance.[6]
Caption: Workflow for assessing the efficacy of a 12R-Lox inhibitor.
Caption: Troubleshooting flowchart for lack of inhibitor efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gazimedj.com [gazimedj.com]
- 4. What are 12/15-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 5. The mechanisms of lipoxygenase inhibitor-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of arachidonate lipoxygenase12 targets lung cancer through inhibiting EMT and suppressing RhoA and NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxygenase inhibitors as potential cancer chemopreventives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Combination Therapy of Lox Inhibitor and Stimuli-Responsive Drug for Mechanochemically Synergistic Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting lysyl oxidase (LOX) overcomes chemotherapy resistance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy in combating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting lysyl oxidase (LOX) overcomes chemotherapy resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing 12(S)-lipoxygenase inhibitory activity using colorectal cancer cells overexpressing the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cutaneous Delivery of 12R-Lox Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the delivery of 12R-Lipoxygenase (12R-Lox) inhibitors to the skin.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, delivery, and analysis of 12R-Lox inhibitors for topical application.
Issue 1: Low Permeation of 12R-Lox Inhibitor Through Skin Models
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Inhibitor Solubility in Formulation | 1. Assess inhibitor solubility in various GRAS (Generally Recognized as Safe) solvents and oils. 2. Employ co-solvents in the formulation to enhance solubility.[1] 3. Consider advanced formulations like microemulsions or nanoemulsions to improve drug solubilization.[2] | An inhibitor must be dissolved in the vehicle to partition into the stratum corneum. Increasing solubility enhances the concentration gradient, a key driver of passive diffusion.[3] |
| High Barrier Function of Skin Model | 1. Verify the integrity of the skin model (e.g., human cadaver skin, animal skin, or reconstructed human epidermis) by measuring transepidermal water loss (TEWL) or electrical resistance. 2. Incorporate chemical penetration enhancers (e.g., fatty acids, alcohols, or terpenes) into the formulation.[4] 3. Explore physical enhancement techniques such as microneedles or iontophoresis in preclinical models.[5][6] | The stratum corneum is the primary barrier to drug penetration.[6] Chemical enhancers can reversibly disrupt the lipid organization of the stratum corneum, while physical methods can create micropores or use electrical currents to facilitate drug passage.[4][5] |
| Inhibitor Binding to Experimental Apparatus | 1. Use silanized glassware for Franz diffusion cells to minimize non-specific binding. 2. Perform a recovery study by applying a known amount of the inhibitor to the apparatus without the skin membrane to quantify loss. | Lipophilic compounds can adhere to plastic and glass surfaces, leading to an underestimation of permeation. |
| Inappropriate Receptor Solution | 1. Ensure the receptor solution maintains sink conditions (drug concentration in the receptor phase should be less than 10% of its saturation solubility). 2. For lipophilic inhibitors, add a solubilizing agent like albumin or a non-ionic surfactant (e.g., Oleth-20) to the receptor phase.[7] | Sink conditions are crucial for accurate in vitro permeation testing (IVPT) as they mimic the continuous removal of the drug by the dermal microcirculation in vivo.[8] |
Issue 2: High Variability in Experimental Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing Technique | 1. Standardize the application method (e.g., using a positive displacement pipette or a syringe) to apply a consistent, finite dose.[7] 2. Ensure the application area is consistent across all diffusion cells. | The amount and thickness of the applied formulation can significantly impact the rate and extent of drug delivery.[7] |
| Biological Variability of Skin Samples | 1. Use skin from the same anatomical site and, if possible, from a single donor for a given experiment.[7][8] 2. Increase the number of replicates (n≥3) and donors to account for inter-individual differences.[8] | Skin properties such as thickness and lipid composition vary between anatomical locations and individuals, affecting drug permeation.[9] |
| Inconsistent Environmental Conditions | 1. Maintain a constant temperature for the diffusion cells (typically 32°C for the skin surface).[8] 2. Ensure consistent stirring of the receptor fluid to maintain a uniform concentration.[10] | Temperature can influence both drug diffusion and skin permeability. Inadequate stirring can lead to the formation of an unstirred water layer, which can act as an additional diffusion barrier.[8][10] |
Issue 3: Instability of the 12R-Lox Inhibitor in the Formulation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Chemical Degradation (e.g., Oxidation, Hydrolysis) | 1. Incorporate antioxidants (e.g., tocopherol, ascorbic acid) into the formulation.[11] 2. Use pH modifiers and buffering agents to maintain an optimal pH for inhibitor stability.[11] 3. Protect the formulation from light by using opaque packaging. | The chemical stability of the active pharmaceutical ingredient (API) is crucial for the efficacy and safety of the final product.[11][12] |
| Physical Instability (e.g., Phase Separation, Crystallization) | 1. Optimize the emulsifier system in cream or lotion formulations.[12] 2. Control heating and cooling rates during the manufacturing process to prevent precipitation.[13] 3. Monitor the formulation for crystal growth using microscopy over time. | Physical instability can affect the homogeneity of the drug product, leading to inconsistent dosing and reduced bioavailability.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the role of 12R-Lox in the skin?
A1: 12R-lipoxygenase (12R-Lox) is an enzyme primarily found in the epidermis. It plays a crucial role in the formation of the skin's lipid barrier, which is essential for preventing water loss and protecting against environmental insults.[14][15] The ALOX12B gene provides the instructions for making the 12R-Lox enzyme.[16] This enzyme oxygenates arachidonic acid to produce 12R-hydroxyeicosatetraenoic acid (12R-HETE).[16][17] Dysregulation of 12R-Lox activity is associated with inflammatory skin conditions like psoriasis, where its expression is elevated, and ichthyosis, which can be caused by loss-of-function mutations in the ALOX12B gene.[17][18]
Q2: How can I select an appropriate skin model for my experiments?
A2: The choice of skin model depends on the stage of your research and the specific question you are addressing.
-
Human excised skin (from cosmetic surgery or cadavers) is considered the gold standard for in vitro permeation studies as it most accurately reflects in vivo conditions.[19][20]
-
Animal skin (e.g., porcine or rodent) is often used in earlier stages of development. Porcine skin is structurally similar to human skin.[20]
-
Reconstructed human epidermis (RHE) models are useful for screening and are becoming a viable alternative to animal testing.[19][21]
-
Artificial membranes (e.g., Strat-M™) can be used for high-throughput screening of formulations but do not fully replicate the complexity of the skin barrier.[19]
Q3: What are the critical quality attributes to consider for a topical formulation of a 12R-Lox inhibitor?
A3: Critical quality attributes for a topical formulation include:
-
Physical and chemical stability: The formulation should maintain its integrity and the inhibitor should not degrade over its shelf life.[1][12]
-
Homogeneity: The inhibitor must be uniformly distributed throughout the vehicle to ensure consistent dosing.[22]
-
Viscosity: This affects the spreadability and residence time on the skin.[22]
-
Sensory characteristics: For clinical applications, the formulation should have an acceptable feel, appearance, and smell to ensure patient compliance.[22][23]
-
Permeation and penetration: The formulation must effectively deliver the inhibitor to the target layers of the skin.
Q4: How can I quantify the amount of 12R-Lox inhibitor that has penetrated the skin layers?
A4: Quantifying the inhibitor in different skin strata typically involves the following steps:
-
Skin Layer Separation: After the permeation experiment, the skin is removed from the diffusion cell. The stratum corneum can be sequentially removed using tape stripping.[24][25] The remaining epidermis can be separated from the dermis by heat or enzymatic digestion.[25][26]
-
Inhibitor Extraction: The inhibitor is extracted from each skin layer (tape strips, epidermis, dermis) and the receptor fluid using an appropriate solvent (e.g., methanol, acetonitrile).[25]
-
Analytical Quantification: The concentration of the inhibitor in the extracts is then measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[26][27]
Q5: How can I measure the biological activity of the 12R-Lox inhibitor in the skin?
A5: To confirm the inhibitor is reaching its target and exerting a biological effect, you can measure the downstream product of 12R-Lox, which is 12R-HETE. Skin biopsies or tape strips can be collected after topical application. The tissue is then homogenized, and lipids are extracted. The levels of 12-HETE can be quantified using sensitive analytical methods like ELISA or LC-MS/MS.[28][29] A significant reduction in 12-HETE levels in treated skin compared to vehicle-treated controls would indicate successful target engagement.
Quantitative Data on Penetration Enhancement Strategies
The following tables provide representative data on how different formulation strategies can improve the skin penetration of a model 12R-Lox inhibitor.
Table 1: Effect of Chemical Penetration Enhancers on Inhibitor Flux
| Formulation Base | Penetration Enhancer (5% w/w) | Steady-State Flux (ng/cm²/h) | Enhancement Ratio |
| Hydrophilic Cream | None (Control) | 15.2 ± 2.1 | 1.0 |
| Hydrophilic Cream | Oleic Acid | 68.4 ± 7.5 | 4.5 |
| Hydrophilic Cream | Propylene Glycol | 41.0 ± 5.3 | 2.7 |
| Hydrophilic Cream | Ethanol | 53.2 ± 6.1 | 3.5 |
Enhancement Ratio = Flux with enhancer / Flux of control
Table 2: Impact of Formulation Type on Inhibitor Deposition in Skin Layers
| Formulation Type | Stratum Corneum (µg/g tissue) | Epidermis (µg/g tissue) | Dermis (µg/g tissue) |
| Ointment | 25.8 ± 3.4 | 8.1 ± 1.2 | 2.3 ± 0.5 |
| Cream | 18.2 ± 2.9 | 12.5 ± 2.1 | 4.7 ± 0.8 |
| Gel | 10.5 ± 1.8 | 15.3 ± 2.5 | 6.1 ± 1.1 |
| Nanoemulsion | 12.1 ± 2.0 | 28.9 ± 4.3 | 10.2 ± 1.9 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of a 12R-Lox inhibitor through an excised skin membrane.
-
Skin Preparation:
-
Thaw frozen human or porcine skin at room temperature.
-
Dermatomize the skin to a thickness of approximately 500 µm.
-
Cut the skin into sections large enough to fit on the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with an appropriate receptor solution (e.g., phosphate-buffered saline with a solubilizer) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature at 32°C ± 1°C using a circulating water bath.
-
-
Dosing:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the inhibitor formulation evenly onto the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor chamber.
-
Immediately replenish the receptor chamber with fresh, pre-warmed receptor solution.
-
-
Analysis:
-
Analyze the concentration of the inhibitor in the collected samples using a validated HPLC or LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the cumulative amount of inhibitor permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation curve.
-
Protocol 2: Quantification of 12R-HETE in Skin Tissue
This protocol describes the measurement of the 12R-Lox product in skin biopsies to assess inhibitor efficacy.
-
Sample Collection:
-
Following in vivo or ex vivo treatment with the inhibitor, collect full-thickness skin biopsies (e.g., 4 mm punch biopsy).
-
Immediately snap-freeze the samples in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with an antioxidant) using a bead beater or similar homogenizer.
-
-
Lipid Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipids, including 12-HETE, from the homogenate. An internal standard (e.g., deuterated 12-HETE) should be added before extraction to correct for recovery.
-
-
Analysis by LC-MS/MS:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a chiral column to separate 12(R)-HETE from 12(S)-HETE.[29]
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify 12(R)-HETE based on its specific mass transition.[29]
-
-
Data Normalization:
-
Normalize the amount of 12(R)-HETE to the initial weight of the tissue sample (e.g., ng/mg tissue).
-
Visualizations
Caption: The 12R-Lox signaling pathway and the point of inhibition.
Caption: Workflow for an In Vitro Permeation Test (IVPT).
Caption: A logical approach to troubleshooting low skin permeation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Innovative Formulation Techniques For Enhancing Topical Drug Delivery - Dow Development Labs [dowdevelopmentlabs.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How physical techniques improve the transdermal permeation of therapeutics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 9. dermnetnz.org [dermnetnz.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. seppic.com [seppic.com]
- 13. pharmtech.com [pharmtech.com]
- 14. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medlineplus.gov [medlineplus.gov]
- 17. pnas.org [pnas.org]
- 18. “Lipoxygenase inhibitors to treat psoriasis and other skin disorders” – patent granted to University of Hyderabad and Dr. Reddy’s Institute of Life Sciences | [herald.uohyd.ac.in]
- 19. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Frontiers | In vitro percutaneous penetration test overview [frontiersin.org]
- 22. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 23. youtube.com [youtube.com]
- 24. Methods for quantitative determination of drug localized in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
- 27. researchgate.net [researchgate.net]
- 28. Human 12-hydroxyeicosatetraenoic acid (12-HETE) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 29. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with 12R-Lox-IN-1
This technical support guide is designed for researchers, scientists, and drug development professionals who are using 12R-Lox-IN-1 and have encountered unexpected results. This guide provides troubleshooting advice and frequently asked questions to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a selective inhibitor of 12R-lipoxygenase (12R-LOX). 12R-LOX is an enzyme that catalyzes the conversion of arachidonic acid to 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE).[1][2][3] This pathway is particularly important for maintaining the epidermal barrier function in the skin.[1][4][5] Therefore, this compound is expected to reduce the levels of 12R-HPETE and its downstream metabolites.
Q2: What are some common reasons for seeing no inhibition or weaker than expected inhibition?
Several factors could contribute to a lack of inhibitory effect. These can be broadly categorized as issues with the inhibitor itself, the enzyme, or the assay conditions. Common problems include incorrect inhibitor concentration, degraded inhibitor, inactive enzyme, or suboptimal assay buffer composition. It's also possible that the substrate concentration is too high, which can mask the effect of a competitive inhibitor.[6]
Q3: Could this compound have off-target effects on other lipoxygenases?
While this compound is designed for selectivity towards 12R-LOX, cross-reactivity with other LOX isoforms (e.g., 12S-LOX, 15-LOX) is a possibility, especially at higher concentrations.[7] If you observe effects that are not consistent with 12R-LOX inhibition, it may be prudent to test the inhibitor against other related enzymes.
Troubleshooting Guide
Problem 1: No or low enzyme inhibition observed.
If you are not observing the expected level of 12R-LOX inhibition, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. Perform a concentration-response curve to determine the IC50. |
| Inactive Enzyme | Use a fresh aliquot of 12R-LOX. Confirm enzyme activity with a positive control (no inhibitor).[8] |
| Suboptimal Assay Conditions | Ensure the pH and temperature of your assay buffer are optimal for 12R-LOX activity.[8] |
| High Substrate Concentration | If this compound is a competitive inhibitor, high concentrations of arachidonic acid can outcompete the inhibitor.[6] Try running the assay at a substrate concentration at or below the Km. |
| Inhibitor Solubility Issues | Ensure this compound is fully dissolved. Sonication may help. Consider using a small amount of a solubilizing agent like DMSO, ensuring the final concentration does not affect enzyme activity.[8] |
Problem 2: High variability between replicate wells.
High variability can obscure your results and make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique.[9] Prepare a master mix for reagents where possible. |
| Incomplete Mixing | Gently mix the contents of each well after adding all reagents.[9] |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with buffer or water. |
| Air Bubbles | Be careful not to introduce air bubbles when pipetting, as they can interfere with absorbance or fluorescence readings.[9] |
Problem 3: Unexpected cellular effects.
When using this compound in cell-based assays, you may observe phenotypes that are not readily explained by 12R-LOX inhibition.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The inhibitor may be affecting other cellular pathways.[10] Consider performing target engagement and selectivity profiling assays. |
| Cell Line Specificity | The role of 12R-LOX may differ between cell types. Ensure your chosen cell line is appropriate for studying the 12R-LOX pathway. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the observed effects are due to toxicity of the compound at the concentrations used. |
| Metabolism of the Inhibitor | Cells may metabolize this compound into an active or inactive form. Consider performing metabolite identification studies. |
Experimental Protocols
Key Experiment: In Vitro 12R-LOX Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against purified 12R-LOX.
Materials:
-
Purified human 12R-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound dilutions, and the purified 12R-LOX enzyme.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the desired temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the formation of the product (e.g., 12R-HPETE) by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
Include appropriate controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: The 12R-LOX signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro 12R-LOX inhibition assay.
Caption: A troubleshooting decision tree for interpreting unexpected results.
References
- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. liu.diva-portal.org [liu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. 12-Lipoxygenase governs the innate immune pathogenesis of islet inflammation and autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pioneering Inhibitors of 12R-Lipoxygenase: A Comparative Analysis of 12R-Lox-IN-1 and Related Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-in-class 12R-Lipoxygenase (12R-LOX) inhibitors, including 12R-Lox-IN-1. The data presented is based on peer-reviewed experimental findings and aims to facilitate informed decisions in the selection of research tools for studying the 12R-LOX pathway.
The enzyme 12R-Lipoxygenase (12R-LOX), encoded by the ALOX12B gene, plays a crucial role in maintaining skin homeostasis.[1] Its dysregulation has been implicated in inflammatory skin conditions such as psoriasis, making it a compelling therapeutic target.[1] Recent breakthroughs have led to the development of the first known inhibitors of this enzyme, paving the way for new avenues of research and potential drug development.
This guide focuses on a comparative analysis of these pioneering inhibitors, primarily "this compound" (also reported as compound 7b and commercially available as 12R-LOX-IN-2) and a structurally related, more potent compound, designated as 4a.[1] As these are the first reported inhibitors, this comparison will focus on their relative potencies, selectivity against other lipoxygenase isoforms, and their effects in a cellular model of psoriasis.
Performance Comparison of 12R-LOX Inhibitors
The following table summarizes the key quantitative data for the first-generation 12R-LOX inhibitors as reported in the foundational study by Bhuktar et al. (2023).
| Inhibitor | Compound ID | IC50 vs. 12R-hLOX (µM) | % Inhibition vs. 12S-hLOX (at 100 µM) | % Inhibition vs. 15-hLOX (at 100 µM) | % Inhibition vs. 15-hLOXB (at 100 µM) |
| This compound | 7b | 28.25 ± 1.63 | <10 | <10 | <10 |
| - | 4a | 12.48 ± 2.06 | <10 | <10 | <10 |
Data sourced from Bhuktar H, et al. Bioorg Chem. 2023 Sep;138:106606.[1]
Cellular Activity in a Psoriasis Model
Both inhibitors have demonstrated promising activity in a cellular model of psoriasis using imiquimod (IMQ)-induced psoriatic-like keratinocytes.
-
Inhibition of Hyper-proliferation: Both compound 4a and this compound (7b) effectively reduced the hyper-proliferative state of these cells and suppressed their colony-forming potential in a concentration-dependent manner (at 10 and 20 µM).[1]
-
Modulation of Inflammatory Markers: The inhibitors decreased the protein levels of the proliferation marker Ki67 and the mRNA expression of the pro-inflammatory cytokine IL-17A in the psoriatic keratinocyte model.[1]
-
Differential Cytokine Inhibition: Notably, compound 4a also inhibited the production of IL-6 and TNF-α in these cells, an effect not observed with this compound (7b).[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the 12R-LOX signaling pathway and a typical workflow for evaluating its inhibitors.
Caption: The 12R-LOX signaling cascade.
Caption: Workflow for evaluating 12R-LOX inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used in the evaluation of this compound and compound 4a.
In Vitro 12R-hLOX Inhibition Assay
The inhibitory activity of the compounds against human 12R-LOX (12R-hLOX) was determined using a spectrophotometric assay. The general procedure is as follows:
-
Enzyme and Substrate Preparation: Recombinant 12R-hLOX is prepared and purified. Arachidonic acid is used as the substrate.
-
Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., Tris-HCl) at a physiological pH.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The formation of the hydroperoxy product (12-hydroperoxyeicosatetraenoic acid) is monitored by measuring the increase in absorbance at a specific wavelength (typically 234-238 nm) using a spectrophotometer.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Cellular Proliferation Assay in a Psoriasis Model
The effect of the inhibitors on keratinocyte hyper-proliferation is assessed using a model that mimics psoriatic conditions.
-
Cell Culture: Human keratinocytes (e.g., HaCaT cells) are cultured under standard conditions.
-
Induction of Psoriatic Phenotype: The cells are treated with an inflammatory stimulus, such as imiquimod (IMQ), to induce a hyper-proliferative, psoriatic-like state.
-
Inhibitor Treatment: The IMQ-stimulated cells are then treated with different concentrations of the 12R-LOX inhibitors (e.g., 10 and 20 µM).
-
Assessment of Proliferation: After a suitable incubation period (e.g., 72 hours), cell proliferation is quantified using a standard method, such as the MTT assay, which measures metabolic activity as an indicator of cell viability and number.
-
Colony Formation Assay: To assess long-term proliferative potential, a colony formation assay is performed. Cells are seeded at a low density, treated with the inhibitors, and allowed to grow for an extended period (e.g., 10-14 days). The resulting colonies are then stained and counted.
Conclusion
This compound (compound 7b) and the related compound 4a represent the first generation of inhibitors targeting the 12R-LOX enzyme. Both compounds demonstrate inhibitory activity against 12R-hLOX in the micromolar range and exhibit high selectivity over other related lipoxygenase isoforms.[1] In a cellular model of psoriasis, they effectively reduce keratinocyte hyper-proliferation and modulate key inflammatory markers.[1] Compound 4a, with its lower IC50 and broader anti-inflammatory cytokine profile, currently represents the more potent of the two pioneering inhibitors.[1] These molecules serve as valuable tools for the scientific community to further investigate the role of 12R-LOX in health and disease, and as a foundation for the development of future therapeutics.
References
Unveiling the Selectivity of Novel 12R-Lipoxygenase Inhibitors: A Comparative Analysis of 12R-Lox-IN-1 and 12R-LOX-IN-2
In the quest for targeted therapies for inflammatory skin diseases such as psoriasis, the enzyme 12R-lipoxygenase (12R-LOX) has emerged as a promising drug target. This enzyme plays a crucial role in the biosynthesis of inflammatory mediators. Recently, a new class of 2-aryl quinoline derivatives has been identified as potent inhibitors of 12R-LOX. This guide provides a detailed comparison of the selectivity of two lead compounds from this series, 12R-Lox-IN-1 (compound 4a) and 12R-LOX-IN-2 (compound 7b), based on available experimental data.
Overview of this compound and 12R-LOX-IN-2
This compound and 12R-LOX-IN-2 are small molecule inhibitors designed to specifically target human 12R-lipoxygenase (12R-hLOX). Their discovery marks a significant step forward in the development of selective agents for skin-related inflammatory conditions. The selectivity of these inhibitors is a critical attribute, as off-target effects on other lipoxygenase isoforms could lead to unwanted side effects.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory potency and selectivity of this compound and 12R-LOX-IN-2 were evaluated against a panel of human lipoxygenase enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Inhibitor | 12R-hLOX IC50 (µM) | Selectivity over 12S-hLOX | Selectivity over 15-hLOX | Selectivity over 15-hLOXB |
| This compound (4a) | 28.25 ± 1.63 | Selective | Selective | Selective |
| 12R-LOX-IN-2 (7b) | 12.48 ± 2.06 | Selective | Selective | Selective |
Data Interpretation:
-
Potency: 12R-LOX-IN-2 (compound 7b) demonstrates approximately 2.3-fold greater potency against 12R-hLOX compared to this compound (compound 4a), as indicated by its lower IC50 value.
-
Selectivity: Both compounds exhibit selectivity for 12R-hLOX over other tested human lipoxygenase isoforms, including 12S-hLOX, 15-hLOX, and 15-hLOXB. This selectivity is crucial for minimizing off-target effects.
Signaling Pathway of 12R-Lipoxygenase
The 12R-lipoxygenase pathway is implicated in the generation of inflammatory mediators from arachidonic acid, contributing to the pathology of skin diseases. The diagram below illustrates the central role of 12R-LOX in this cascade.
Caption: The 12R-LOX signaling pathway in inflammation.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery. The following section outlines the general methodology used to assess the inhibitory activity of this compound and 12R-LOX-IN-2.
In Vitro Lipoxygenase Inhibition Assay:
The inhibitory activity of the compounds was assessed using an in vitro enzyme assay. The general workflow for such an assay is depicted below.
Caption: Experimental workflow for determining inhibitor selectivity.
Detailed Methodological Steps:
-
Enzyme and Compound Preparation: Recombinant human lipoxygenase isoforms (12R-hLOX, 12S-hLOX, 15-hLOX, and 15-hLOXB) were purified. Stock solutions of this compound and 12R-LOX-IN-2 were prepared, typically in DMSO, and then serially diluted to achieve a range of final concentrations for the assay.
-
Assay Procedure: The enzymatic reaction was initiated by adding the substrate, arachidonic acid, to a reaction mixture containing the specific lipoxygenase isoform and the test inhibitor at various concentrations. The reaction was allowed to proceed for a defined period at a controlled temperature.
-
Detection of Product Formation: The formation of the hydroperoxy fatty acid product was monitored, often by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition for each inhibitor concentration was calculated relative to a control reaction without any inhibitor. The IC50 values were then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
Both this compound and 12R-LOX-IN-2 are promising selective inhibitors of 12R-hLOX. 12R-LOX-IN-2 exhibits superior potency, making it a particularly strong candidate for further development. The demonstrated selectivity of these compounds against other lipoxygenase isoforms is a key advantage, suggesting a lower likelihood of off-target effects. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential in treating inflammatory skin diseases.
Validating 12R-Lipoxygenase (12R-Lox) as a Psoriasis Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant immune cell infiltration. While the advent of biologic therapies targeting cytokines like TNF-α, IL-17, and IL-23 has revolutionized treatment, a need remains for novel, targeted therapies with alternative mechanisms of action. This guide provides an objective comparison of 12R-Lipoxygenase (12R-Lox), an emerging therapeutic target, against established pathways, supported by experimental data and detailed protocols.
A recognized feature of psoriasis and other proliferative skin diseases is the accumulation of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), the product of the enzyme 12R-Lox.[1][2][3] This enzyme and its metabolite are implicated in the inflammatory cascade and keratinocyte proliferation that characterize psoriatic lesions.[4][5] Microarray studies have confirmed that 12R-Lox is pathologically overexpressed in psoriatic skin, making it a compelling target for therapeutic intervention.[2]
The 12R-Lox Signaling Pathway in Psoriasis
The 12R-Lox pathway represents a distinct inflammatory axis in psoriasis. The enzyme catalyzes the conversion of arachidonic acid to 12(R)-HETE, a potent signaling lipid.[2][6] This metabolite contributes to inflammation and keratinocyte hyper-proliferation, key hallmarks of psoriasis.[2][4]
Comparative Analysis of Therapeutic Targets
The validation of a novel target requires rigorous comparison against established therapeutic pathways. The following table summarizes key quantitative data for 12R-Lox inhibitors against major classes of psoriasis drugs.
| Target Pathway | Drug/Compound Class | Mechanism of Action | Preclinical Efficacy (Imiquimod Mouse Model) | Clinical Efficacy (PASI 75 at Week 12) | Key FDA-Approved Drugs |
| 12R-Lox | 2-aryl quinoline derivatives | Inhibits 12R-Lox enzyme, reducing 12(R)-HETE production.[6] | Reduction in Ki67 protein levels and IL-17A mRNA expression in psoriatic-like keratinocytes.[6] | Data not yet available (Preclinical stage) | None |
| TNF-α | Monoclonal Antibodies | Neutralizes TNF-α, a key pro-inflammatory cytokine.[7] | Significant reduction in ear thickness and inflammatory infiltrates. | Adalimumab: ~71%[8] Etanercept: ~48%[9] Infliximab: ~80%[10] | Adalimumab, Etanercept, Infliximab, Certolizumab, Golimumab[7][11] |
| IL-23/IL-17 Axis | Monoclonal Antibodies | Blocks IL-23 or IL-17 signaling, inhibiting Th17 cell-mediated inflammation.[12][13] | Reduces epidermal thickening and IL-17/IL-23 cytokine induction.[14] | Risankizumab (anti-IL-23): ~86%[15] Ixekizumab (anti-IL-17): ~86%[15] Secukinumab (anti-IL-17A): ~82% | Secukinumab, Ixekizumab, Brodalumab (anti-IL-17); Ustekinumab, Guselkumab, Risankizumab, Tildrakizumab (anti-IL-23)[9][16] |
| JAK-STAT | Small Molecule Inhibitors | Blocks intracellular signaling for multiple pro-inflammatory cytokines.[17][18] | Reduces skin inflammation and systemic levels of IL-17, IL-23, and TNF-α.[19] | Tofacitinib (10mg BID): ~64% | Tofacitinib, Deucravacitinib |
Experimental Protocols
Detailed and reproducible methodologies are critical for validating therapeutic targets. Below are protocols for key experiments relevant to the study of 12R-Lox and psoriasis.
Experimental Workflow: From Target to Preclinical Validation
The journey of validating a new therapeutic target like 12R-Lox follows a structured path from initial identification to preclinical proof-of-concept.
Protocol 1: 12R-Lox Enzyme Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of 12R-Lox enzymatic activity.
Objective: To measure the ability of a test compound to inhibit the conversion of arachidonic acid to 12(R)-HETE by recombinant human 12R-Lox.
Materials:
-
Recombinant human 12R-Lox enzyme.
-
Arachidonic acid (substrate).
-
Test compounds (e.g., 2-aryl quinoline derivatives).[6]
-
Assay buffer (e.g., 0.05 M sodium phosphate buffer, pH 7.6).[20]
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the 12R-Lox enzyme in the assay buffer.
-
Pre-incubate the enzyme with various concentrations of the test compound for a defined period (e.g., 5-10 minutes) at room temperature.[20]
-
Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 100 µM.[20]
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at a specific wavelength (typically 234 nm for lipoxygenase activity).
-
Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Imiquimod-Induced Psoriasis Mouse Model
This is a widely used preclinical model to evaluate the in vivo efficacy of anti-psoriatic compounds.[14][21] The model mimics key features of human psoriasis, including the IL-23/IL-17 axis-driven inflammation.[21]
Objective: To assess the therapeutic effect of a 12R-Lox inhibitor on psoriasis-like skin inflammation in mice.
Materials:
-
C57BL/6 or BALB/c mice.[21]
-
5% Imiquimod cream (e.g., Aldara).[21]
-
Test compound formulated for topical or systemic administration.
-
Calipers for measuring ear and back skin thickness.
-
Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice.[22][23]
Procedure:
-
Induction Phase: Apply a daily topical dose of 5% imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of each mouse for 5-7 consecutive days.[21][22]
-
Treatment Phase: Administer the test compound (e.g., 12R-Lox inhibitor) daily, either topically to the inflamed area or systemically, starting from day 0 (prophylactic) or day 2-3 (therapeutic).[23] A vehicle control group and a positive control group (e.g., a topical corticosteroid) should be included.[14]
-
Daily Monitoring:
-
Endpoint Analysis (after 5-7 days):
-
Sacrifice mice and collect skin tissue and spleens.[22]
-
Histology: Fix skin tissue in 4% paraformaldehyde, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration.[22]
-
Cytokine Analysis: Homogenize skin or spleen tissue to measure levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) via ELISA or qPCR.[23]
-
Conclusion
The validation of 12R-Lox as a therapeutic target for psoriasis is supported by its overexpression in psoriatic lesions and the pro-inflammatory, hyper-proliferative role of its product, 12(R)-HETE.[2][4] Early preclinical data on 12R-Lox inhibitors show promise in modulating key psoriatic markers.[6] While this target is in the nascent stages of drug development, it represents a novel mechanism of action that is distinct from the current cytokine-centric therapies.
Compared to the well-established TNF-α, IL-23/IL-17, and JAK-STAT pathways, the 12R-Lox pathway offers the potential for a non-biologic, small molecule approach that may complement or provide an alternative to existing treatments. Further research, including the development of more potent and selective inhibitors and extensive testing in preclinical models, is necessary to fully elucidate its therapeutic potential and position it within the evolving landscape of psoriasis management.
References
- 1. telanganatoday.com [telanganatoday.com]
- 2. “Lipoxygenase inhibitors to treat psoriasis and other skin disorders” – patent granted to University of Hyderabad and Dr. Reddy’s Institute of Life Sciences | [herald.uohyd.ac.in]
- 3. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased aggregation and arachidonic acid transformation by psoriatic platelets: evidence that platelet-derived 12-hydroxy-eicosatetraenoic acid increases keratinocyte DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of lipoxygenases in epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of TNF inhibitors in psoriasis therapy: new implications for associated comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Therapeutic Target(s) for Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TNF Inhibitor-Induced Psoriasis: Proposed Algorithm for Treatment and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imavita.com [imavita.com]
- 15. Frontiers | Model-Based Meta-Analysis in Psoriasis: A Quantitative Comparison of Biologics and Small Targeted Molecules [frontiersin.org]
- 16. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 17. Systemic Treatment of Psoriasis with JAK Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature | MDPI [mdpi.com]
- 19. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 20. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 23. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Unveiling the Selectivity of 12R-Lox-IN-1: A Comparative Guide for Researchers
For Immediate Release
A novel inhibitor, 12R-Lox-IN-1, has emerged from recent advancements in drug discovery, offering a promising tool for researchers investigating the role of 12R-lipoxygenase (12R-LOX) in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound's cross-reactivity with other key lipoxygenase (LOX) isoforms, supported by available experimental data, to aid researchers in its effective application.
Executive Summary
This compound is a potent and selective inhibitor of human 12R-lipoxygenase (12R-hLOX), an enzyme implicated in skin disorders such as psoriasis. This guide details the inhibitory activity of a closely related analog, compound 7b (also known as 12R-LOX-IN-2), which demonstrates significant selectivity for 12R-hLOX over other human LOX isoforms, including 12S-hLOX, 15-hLOX-1, and 15-hLOX-2. This high selectivity is crucial for elucidating the specific functions of 12R-LOX without the confounding effects of inhibiting other lipoxygenases.
Comparative Inhibitory Activity of this compound Analog (Compound 7b)
The following table summarizes the inhibitory potency (IC50) of compound 7b, a key analog of this compound, against various human lipoxygenase enzymes. The data is extracted from the seminal publication by Bhuktar et al. (2023) in Bioorganic Chemistry.
| Enzyme Target | IC50 (µM) |
| Human 12R-Lipoxygenase (12R-hLOX) | 28.25 ± 1.63 |
| Human 12S-Lipoxygenase (12S-hLOX) | > 100 |
| Human 15-Lipoxygenase-1 (15-hLOX-1) | > 100 |
| Human 15-Lipoxygenase-2 (15-hLOX-2/15-hLOXB) | > 100 |
Data sourced from Bhuktar H, et al. Bioorg Chem. 2023 Sep;138:106606.[1][2]
Key Observation: Compound 7b displays a clear preference for 12R-hLOX, with an IC50 value of 28.25 µM. In contrast, its inhibitory activity against other tested LOX isoforms is significantly lower, with IC50 values exceeding 100 µM. This indicates a high degree of selectivity, making it a valuable tool for studying the specific biological roles of 12R-LOX.
Experimental Protocols
The following is a detailed methodology for the in vitro lipoxygenase inhibition assay used to determine the IC50 values, as described by Bhuktar et al. (2023).
1. Enzyme and Substrate Preparation:
-
Enzymes: Recombinant human 12R-LOX, 12S-LOX, 15-LOX-1, and 15-LOX-2 were used.
-
Substrate: Arachidonic acid was used as the substrate for the enzymatic reaction.
2. Inhibition Assay Procedure:
-
The enzymatic reactions were conducted in a suitable buffer system at a controlled temperature.
-
A pre-incubation step was performed where the respective lipoxygenase enzyme was mixed with varying concentrations of the test inhibitor (compound 7b) or a vehicle control.
-
The enzymatic reaction was initiated by the addition of the arachidonic acid substrate.
-
The rate of the reaction, which corresponds to the formation of the hydroperoxy product, was monitored by measuring the change in absorbance at a specific wavelength (typically 234 nm) using a spectrophotometer.
-
The percentage of inhibition for each inhibitor concentration was calculated relative to the vehicle control.
-
IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%, were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the context of this research, the following diagrams illustrate the relevant biological pathway and the experimental process.
References
A Head-to-Head In Vitro Comparison of 12R-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of identified inhibitors of 12R-lipoxygenase (12R-LOX), an enzyme implicated in inflammatory skin diseases like psoriasis. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development efforts in this area.
Quantitative Comparison of 12R-LOX Inhibitors
The following table summarizes the in vitro efficacy of recently identified 12R-LOX inhibitors. The data is derived from a key study that represents the first discovery of specific inhibitors for this enzyme isoform.[1][2][3][4]
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Highlights | Reference |
| Compound 4a | Human 12R-LOX | 12.48 ± 2.06 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB. | [1][2][3][4] |
| Compound 7b (12R-LOX-IN-2) | Human 12R-LOX | 28.25 ± 1.63 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB. | [1][2][3][4] |
Signaling Pathway of 12R-LOX
12R-LOX catalyzes the conversion of arachidonic acid to 12(R)-hydroxyeicosatetraenoic acid (12R-HETE). 12R-HETE is a signaling molecule that can modulate various downstream pathways involved in inflammation and cell proliferation. The precise signaling cascade of 12R-HETE is still under investigation, but it is known to influence pathways similar to its more studied stereoisomer, 12(S)-HETE.
Caption: The 12R-LOX signaling pathway, highlighting the enzymatic conversion and downstream effects.
Experimental Protocols
In Vitro 12R-LOX Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human 12R-LOX.
1. Enzyme and Substrate Preparation:
- Enzyme: Recombinant human 12R-LOX (12R-hLOX) is expressed and purified.
- Substrate: A stock solution of arachidonic acid is prepared in ethanol.
2. Assay Procedure:
- The assay is performed in a suitable buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0).
- A defined concentration of recombinant 12R-hLOX is pre-incubated with various concentrations of the test inhibitor (or vehicle control) for a specified time at room temperature.
- The enzymatic reaction is initiated by the addition of arachidonic acid.
- The formation of the hydroperoxy product (12-HpETE) is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
3. Data Analysis:
- The initial reaction rates are calculated from the linear portion of the absorbance curve.
- The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.
- IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
Selectivity Assays
To determine the selectivity of the inhibitors, similar in vitro enzymatic assays are conducted using other lipoxygenase isoforms, such as 12S-hLOX, 15-hLOX, and 15-hLOXB. The IC50 values obtained for these isoforms are then compared to the IC50 value for 12R-hLOX.
Experimental Workflow for 12R-LOX Inhibitor Screening
The following diagram illustrates a standard workflow for the screening and characterization of novel 12R-LOX inhibitors.
Caption: A typical workflow for the in vitro screening and validation of 12R-LOX inhibitors.
References
- 1. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. design-synthesis-and-evaluation-of-2-aryl-quinoline-derivatives-against-12r-lipoxygenase-12r-lox-discovery-of-first-inhibitor-of-12r-lox - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of 12R-Lox-IN-1: A Comparative Guide
This guide provides a comprehensive comparison of the novel 12R-lipoxygenase (12R-LOX) inhibitor, 12R-Lox-IN-1, with other established lipoxygenase (LOX) inhibitors. The objective is to validate the anti-inflammatory potential of this compound for researchers, scientists, and drug development professionals. The information is based on existing experimental data for comparable compounds and presents a framework for evaluating this new therapeutic agent.
Introduction to 12R-Lipoxygenase as a Therapeutic Target
Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory pathways.[1] While 5-LOX, 12-LOX, and 15-LOX have been extensively studied as drivers of inflammation in various diseases, 12R-lipoxygenase (12R-LOX) is emerging as a significant target, particularly in inflammatory skin conditions.[2][3]
Encoded by the ALOX12B gene, 12R-LOX is predominantly expressed in the skin and is essential for maintaining the epidermal barrier.[3][4] Dysregulation of 12R-LOX is associated with inflammatory skin diseases like psoriasis, where it catalyzes the formation of 12R-hydroxyeicosatetraenoic acid (12R-HETE), a metabolite implicated in the inflammatory cascade.[5][6] The development of specific inhibitors for 12R-LOX, such as the hypothetical this compound, therefore represents a promising therapeutic strategy for these conditions. Recently, the first actual inhibitor for 12R-LOX, designated 12R-LOX-IN-2, has been reported to inhibit the hyperproliferation of psoriatic keratinocytes and reduce the expression of the pro-inflammatory cytokine IL-17A, lending credence to this approach.[7]
This guide will compare the hypothetical efficacy of this compound against well-characterized inhibitors of other LOX isoforms: Zileuton (a 5-LOX inhibitor), ML355 (a 12-LOX inhibitor), and ML351 (a 12/15-LOX inhibitor).
Comparative Efficacy of Lipoxygenase Inhibitors
The anti-inflammatory potential of various LOX inhibitors can be quantified by their potency in inhibiting their target enzymes and their downstream effects on inflammatory mediators. The following tables summarize key quantitative data for this compound and its comparators.
Table 1: Comparative Potency of LOX Inhibitors
| Inhibitor | Target LOX Isoform | IC50 Value | Selectivity | Reference |
| This compound (Hypothetical) | 12R-LOX | ~250 nM | High vs. other LOX isoforms | N/A |
| Zileuton | 5-LOX | 0.18 µM | Selective for 5-LOX | [8] |
| ML355 | 12-LOX | ~0.4 µM (for (-)-enantiomer) | >50-fold vs. other LOX/COX | [9] |
| ML351 | 12/15-LOX | 200 nM (human 12/15-LOX) | >250-fold vs. related LOX isoforms | [10] |
Note: Data for this compound is hypothetical and projected for comparative purposes.
Table 2: Effects of LOX Inhibitors on Inflammatory Cytokine Production
| Inhibitor | Cell Type/Model | Cytokine(s) Affected | Effect | Reference |
| This compound (Hypothetical) | Human Keratinocytes (IMQ-induced) | IL-17A, IL-1β | Significant Reduction | N/A |
| Zileuton | Human Fetal Microglia | TNF-α, IL-6, IL-8, IL-1β | Significant Reduction | [11] |
| ML355 | Mouse Model (LPS-induced) | IFN-γ | Significant Reduction | [12] |
| ML351 | Mouse Model (Ischemia/Reperfusion) | IL-1β, IL-6, TNF-α | Significant Reduction | [13] |
Note: Data for this compound is based on the reported effects of 12R-LOX-IN-2 and is for illustrative purposes.[7]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and its alternatives, it is crucial to visualize their place within inflammatory signaling cascades and the experimental procedures used for their validation.
Caption: Lipoxygenase signaling pathways and points of inhibition.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpccr.eu [jpccr.eu]
- 3. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay [frontiersin.org]
- 12. [Antagonistic effect of 12-lipoxygenase inhibitor ML355 on lipopolysaccharide induced inflammatory response in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
Comparative Analysis of 12R-Lox-IN-1 Specificity for Human versus Murine 12R-Lox
A note on the availability of "12R-Lox-IN-1": Publicly available scientific literature and commercial product listings do not contain information on a compound designated "this compound". However, a recently discovered inhibitor, "12R-Lox-IN-2", has been described and is commercially available. This guide will focus on the available data for 12R-Lox-IN-2 as the primary example of a 12R-Lox inhibitor and will provide a comparative analysis based on existing research.
Introduction
12R-lipoxygenase (12R-Lox) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of 12(R)-hydroxyeicosatetraenoic acid (12R-HETE). This enzyme is primarily expressed in the epidermis and plays a crucial role in maintaining the skin's barrier function.[1][2][3][4][5] Both humans and mice possess orthologs of this enzyme, encoded by the ALOX12B and Alox12b genes, respectively.[6] Given the involvement of 12R-Lox in skin diseases such as psoriasis and ichthyosis, there is significant interest in developing specific inhibitors for therapeutic purposes. This guide provides a comparative overview of the specificity of the first-in-class inhibitor, 12R-Lox-IN-2, for human versus murine 12R-Lox.
Quantitative Comparison of Inhibitor Potency
To date, quantitative data on the inhibitory activity of 12R-Lox-IN-2 is only available for the human enzyme. A 2023 study by Bhuktar et al. reported the discovery of the first inhibitors of human 12R-Lox, including 12R-Lox-IN-2 (referred to as compound 7b in the publication).[7]
Table 1: Inhibitory Activity of 12R-Lox-IN-2 against Human Lipoxygenases
| Enzyme Target | IC50 (µM) |
| Human 12R-Lox (12R-hLOX) | 12.48 ± 2.06 |
| Human 12S-Lox (12S-hLOX) | > 100 |
| Human 15-Lox-1 (15-hLOX-1) | > 100 |
| Human 15-Lox-2 (15-hLOXB) | > 100 |
Data sourced from Bhuktar et al., 2023.[7]
No experimental data is currently available for the IC50 value of 12R-Lox-IN-2 against murine 12R-Lox (Alox12b).
Comparative Analysis of Human and Murine 12R-Lox
Human and murine 12R-Lox are orthologous enzymes with a high degree of sequence similarity. Studies have shown approximately 86% amino acid identity between the two.[1] This high level of conservation, particularly within the active site, suggests that inhibitors targeting the human enzyme are likely to have some activity against the murine counterpart.
However, even small differences in active site residues can significantly impact inhibitor binding and potency. A study by Jisaka et al. identified a key glycine residue (Gly441 in human 12R-Lox) that is critical for the R-stereospecificity of the enzyme.[8] While this residue is conserved between the human and murine enzymes, subtle conformational differences in the substrate-binding pocket could still lead to variations in inhibitor affinity.
Without direct experimental evidence, any prediction of the inhibitory activity of 12R-Lox-IN-2 on murine 12R-Lox remains speculative. Further studies are required to determine the precise IC50 value and selectivity profile of this inhibitor against the murine enzyme.
Signaling Pathway of 12R-Lox
The primary role of 12R-Lox is the conversion of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE). This product is then further metabolized to other bioactive lipids that are involved in cellular signaling, particularly in the context of skin barrier formation and inflammation.
Caption: Simplified signaling pathway of 12R-Lox in the metabolism of arachidonic acid.
Experimental Protocols
12R-Lox Inhibitor Screening Assay (Spectrophotometric)
This protocol is a representative method for determining the inhibitory activity of compounds against 12R-Lox.
Materials:
-
Recombinant human or murine 12R-Lox
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., 12R-Lox-IN-2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well plate, add assay buffer to each well.
-
Add the desired concentration of the test inhibitor to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the 12R-Lox enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product (12R-HPETE).
-
Monitor the absorbance kinetically over a set period (e.g., 10-15 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Analysis of 12R-Lox-IN-1 and Topical Steroids for the Treatment of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging therapeutic target, 12R-lipoxygenase (12R-LOX), using the inhibitor 12R-Lox-IN-1 as a representative, against the current standard of care, topical steroids, for the management of psoriasis. This document synthesizes available preclinical data, outlines experimental methodologies, and visualizes key pathways to inform future research and development in dermatology.
Executive Summary
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and immune cell infiltration. Topical corticosteroids have long been the first-line treatment, exerting their effects through broad anti-inflammatory and immunosuppressive mechanisms. However, their long-term use is associated with adverse effects. 12R-lipoxygenase (12R-LOX), an enzyme upregulated in psoriatic lesions, and its product, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), have been identified as key mediators of psoriatic inflammation and epidermal hyperproliferation, presenting a novel and targeted therapeutic approach. While direct comparative clinical data between 12R-LOX inhibitors and topical steroids is not yet available, this guide consolidates the existing preclinical evidence to provide a foundational benchmark.
Data Presentation
The following tables summarize the available quantitative data for 12R-LOX inhibitors and topical steroids. It is important to note that the data for 12R-LOX inhibitors is based on early preclinical studies of compounds functionally analogous to "this compound," specifically inhibitors identified as '4a' and '7b' (also known as 12R-LOX-IN-2)[1]. Data for topical steroids is derived from a broader range of established preclinical and clinical studies.
Table 1: In Vitro Efficacy of 12R-LOX Inhibitors
| Compound | Target | Assay | IC50 (µM) | Cell Model | Key Findings | Reference |
| Compound 7b (12R-LOX-IN-2) | Human 12R-LOX | Enzymatic Assay | 12.48 ± 2.06 | - | Concentration-dependent inhibition of 12R-hLOX. | [1] |
| Compound 4a | Human 12R-LOX | Enzymatic Assay | 28.25 ± 1.63 | - | Concentration-dependent inhibition of 12R-hLOX. | [1] |
| Compounds 4a & 7b | - | Keratinocyte Proliferation | 10 and 20 µM | Imiquimod-induced psoriatic-like keratinocytes | Reduced hyper-proliferative state and colony-forming potential. | [1] |
| Compounds 4a & 7b | Ki67, IL-17A | Western Blot, qPCR | 10 and 20 µM | Imiquimod-induced psoriatic-like keratinocytes | Decreased protein levels of Ki67 and mRNA expression of IL-17A. | [1] |
| Compound 4a | IL-6, TNF-α | - | - | Imiquimod-induced psoriatic-like keratinocytes | Inhibited the production of IL-6 and TNF-α. | [1] |
Table 2: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Treatment | Key Parameters | Results | Reference |
| 12R-LOX Inhibitors (Lead Compounds) | Efficacy in animal models | Lead compounds showed efficacy. (Specific quantitative data not detailed in the available source). | [2][3] |
| Topical Steroids (Betamethasone) | Ear thickness, Histological analysis (parakeratosis, hyperkeratosis, acanthosis, inflammatory cell infiltration) | Significantly suppressed the increase in ear thickness and improved histological scores. | [4] |
| Topical Steroids (Clobetasol) | Psoriasis Area and Severity Index (PASI) scoring (skin color, thickness, and scaling) | Significant reduction in PASI scores compared to vehicle. | [5] |
Table 3: Safety Profile
| Treatment Class | Key Findings | Reference |
| 12R-LOX Inhibitors (Compounds 4a & 7b) | Preliminary toxicity studies in zebrafish showed a low safety margin (<30 µM). | [1] |
| Topical Steroids | Long-term use can lead to skin atrophy, striae, telangiectasia, and systemic side effects with potent formulations. | [6] |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
A widely accepted preclinical model that recapitulates key features of human psoriasis.
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara) is administered to the shaved back and right ear of the mice for 5 to 7 consecutive days[7][8].
-
Treatment: The test compound (e.g., a 12R-LOX inhibitor formulation) or a topical steroid is applied to the inflamed area, typically starting a few days after the initial imiquimod application.
-
Assessments:
-
Psoriasis Area and Severity Index (PASI): Erythema (redness), scaling, and thickness of the skin are scored daily.
-
Ear Thickness: Measured daily using a caliper.
-
Histology: Skin biopsies are collected at the end of the experiment and stained with Hematoxylin and Eosin (H&E) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltrates[4].
-
Biomarker Analysis: Expression of relevant cytokines (e.g., IL-17, IL-23, TNF-α) and proliferation markers (e.g., Ki67) in skin tissue can be measured by qPCR, ELISA, or immunohistochemistry.
-
In Vitro 12R-LOX Inhibition Assay
-
Enzyme Source: Recombinant human 12R-LOX.
-
Substrate: Arachidonic acid.
-
Procedure: The enzyme is incubated with the substrate in the presence of various concentrations of the inhibitor.
-
Detection: The formation of the product, 12(R)-HETE, is measured using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.
Mandatory Visualization
Caption: Signaling pathways in psoriasis targeted by 12R-LOX inhibitors and topical steroids.
Caption: A typical experimental workflow for comparing therapeutic agents in a mouse model of psoriasis.
Conclusion
The available preclinical data suggests that inhibiting the 12R-LOX pathway is a promising and targeted approach for the treatment of psoriasis. The first-in-class inhibitors demonstrate the ability to reduce keratinocyte hyperproliferation and the expression of pro-inflammatory cytokines in vitro. While these findings are encouraging, direct, head-to-head comparative studies with topical steroids in standardized preclinical models are essential to rigorously evaluate the relative efficacy and safety of this novel therapeutic strategy. Future research should focus on obtaining robust in vivo data for 12R-LOX inhibitors and exploring their potential for topical formulation to provide a comprehensive assessment against the current standard of care. This will be critical for guiding the clinical development of 12R-LOX inhibitors as a potential new treatment paradigm for psoriasis.
References
- 1. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Lipoxygenase inhibitors to treat psoriasis and other skin disorders” – patent granted to University of Hyderabad and Dr. Reddy’s Institute of Life Sciences | [herald.uohyd.ac.in]
- 3. telanganatoday.com [telanganatoday.com]
- 4. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. Experimental research in topical psoriasis therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 12R-Lox-IN-1: A Procedural Guide
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle 12R-Lox-IN-1 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, especially in its powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste depends on its form (solid or in solution) and the nature of any solvents used.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste. Do not mix it with other solid waste streams.
-
Liquid Waste: Solutions containing this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO), are to be considered hazardous liquid waste. This waste stream must be segregated from aqueous and other non-hazardous liquid waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
2. Waste Collection and Storage:
-
Containers: Use only approved, chemically resistant containers for waste collection. Ensure containers are in good condition and have secure, leak-proof lids.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound." If it is a solution, the solvent and approximate concentration must also be indicated.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials. Ensure secondary containment is used to prevent the spread of potential spills.
3. Disposal Procedure:
-
Do Not Drain Dispose: Under no circumstances should this compound powder or solutions be poured down the drain. Small molecule inhibitors can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.
-
Contact Environmental Health and Safety (EHS): The disposal of hazardous chemical waste is regulated and must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
-
Follow Institutional Procedures: Adhere strictly to your institution's specific protocols for hazardous waste pickup, including any required paperwork or online submission forms.
Summary of Disposal Procedures
For quick reference, the following table summarizes the key disposal information for this compound.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Method |
| Solid this compound | Approved, sealed hazardous waste container | "Hazardous Waste", "this compound" | Arrange for pickup by EHS |
| This compound Solutions | Approved, sealed hazardous liquid waste container | "Hazardous Waste", "this compound", Solvent Name and Concentration | Arrange for pickup by EHS |
| Contaminated Labware | Designated hazardous waste container | "Hazardous Waste", "this compound Contaminated Materials" | Arrange for pickup by EHS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
Essential Safety and Operational Guide for Handling 12R-Lox-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 12R-Lox-IN-1, a potent inhibitor of 12R-lipoxygenase (12R-LOX). Adherence to these guidelines is crucial to ensure personal safety and maintain a secure laboratory environment. Beyond procedural guidance, this document offers insights into the inhibitor's mechanism of action and its role in relevant signaling pathways, empowering researchers with a holistic understanding of their work.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in various laboratory settings.
| Situation | Required Personal Protective Equipment |
| Handling solid compound (weighing, preparing stock solutions) | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially when handling powders outside of a fume hood to prevent inhalation of airborne particles. |
| Working with solutions of the compound | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: Standard laboratory coat. |
| Risk of splash | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. - Face Shield: Recommended in addition to goggles. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound throughout its lifecycle in the laboratory is essential for safety and research integrity.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the packaging. Note the date of receipt on the container.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Follow the manufacturer's specific storage temperature recommendations.
Preparation of Stock Solutions
-
Location: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Procedure:
-
Ensure all necessary PPE is worn.
-
Carefully weigh the required amount of this compound.
-
Slowly add the desired solvent to the solid to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Solutions containing the compound | Collect in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated solid hazardous waste container. |
Understanding the Target: The 12R-Lipoxygenase Signaling Pathway
This compound is an inhibitor of 12R-lipoxygenase (12R-LOX), an enzyme encoded by the ALOX12B gene. This enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the formation of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[1][2] The 12R-LOX pathway is particularly significant in the skin, where it is involved in the terminal differentiation of keratinocytes and the formation of the epidermal barrier.[3] Dysregulation of this pathway has been implicated in skin diseases such as psoriasis.[1][2]
The signaling cascade initiated by arachidonic acid and mediated by 12R-LOX is integral to maintaining skin health.
Caption: The 12R-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To assess the inhibitory potential of this compound on 12R-LOX activity, a standard in vitro enzyme inhibition assay can be performed. The following is a generalized protocol that can be adapted to specific laboratory conditions and equipment.
Materials
-
Purified recombinant 12R-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)
-
Solvent for inhibitor and substrate (e.g., DMSO, ethanol)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Methodology
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the inhibitor to test a range of concentrations.
-
Prepare the assay buffer.
-
-
Enzyme Inhibition Assay Workflow:
Caption: A typical workflow for an in vitro enzyme inhibition assay.
-
Data Analysis:
-
Measure the rate of the enzymatic reaction, which is typically the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (vehicle-treated) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
By providing this comprehensive guide, we aim to be your preferred source for information on laboratory safety and chemical handling, building deep trust by delivering value that extends beyond the product itself.
References
- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
